(1S,3S)-3-Aminomethyl-cyclopentanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,3S)-3-(aminomethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBNZASXRSXFRW-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H]1CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (1S,3S)-3-Aminomethyl-cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,3S)-3-Aminomethyl-cyclopentanol is a chiral alicyclic amino alcohol with potential applications as a building block in the synthesis of pharmaceutical compounds. Its stereospecific structure, featuring both a hydroxyl and an aminomethyl group on a cyclopentane (B165970) ring, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside a proposed synthetic pathway and a discussion of its potential research applications. Due to the limited availability of experimental data for this specific stereoisomer, this guide also incorporates predicted data and information from related compounds to offer a broader understanding.
Chemical and Physical Properties
The available quantitative data for this compound is limited. The following tables summarize the known and predicted physicochemical properties. It is crucial to note that much of the available data pertains to its stereoisomers, and these values should be considered as approximations for the (1S,3S) isomer.
Table 1: General Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 115.17 g/mol | --INVALID-LINK-- |
| CAS Number | 1007306-62-8 | --INVALID-LINK-- |
| IUPAC Name | (1S,3S)-3-(aminomethyl)cyclopentan-1-ol | N/A |
Table 2: Predicted Physicochemical Properties of Stereoisomers
| Property | Predicted Value | Notes |
| Boiling Point | 205.6 ± 13.0 °C | Predicted for (1R,3S)-3-Aminomethyl-cyclopentanol |
| Density | 1.042 ± 0.06 g/cm³ | Predicted for (1R,3S)-3-Aminomethyl-cyclopentanol |
| pKa | 15.17 ± 0.40 | Predicted for (1R,3S)-3-Aminomethyl-cyclopentanol |
Spectroscopic Data
Experimental Protocols
Proposed Synthetic Pathway
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and methodologies reported for analogous compounds. The following diagram illustrates a hypothetical multi-step synthesis starting from a chiral cyclopentene (B43876) derivative. This proposed pathway is for illustrative purposes and would require experimental validation and optimization.
Caption: A proposed synthetic pathway for this compound.
Methodology for the Proposed Synthesis:
-
Hydroboration-Oxidation: A suitable chiral cyclopentene derivative would undergo anti-Markovnikov hydroboration using a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex), followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521) to yield the corresponding alcohol, (1S,3R)-3-Hydroxymethyl-cyclopentanol. The stereochemistry of the starting material is crucial for obtaining the desired stereoisomer.
-
Activation of the Hydroxyl Group: The primary hydroxyl group of the hydroxymethyl substituent would be converted into a good leaving group, such as a mesylate or tosylate, by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine.
-
Nucleophilic Substitution with Azide: The resulting mesylate or tosylate would then be subjected to nucleophilic substitution with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds with an inversion of configuration at the carbon center, leading to the formation of (1S,3S)-3-(Azidomethyl)-cyclopentanol.
-
Reduction of the Azide: Finally, the azide group would be reduced to the primary amine using standard methods, such as catalytic hydrogenation (H₂ over Palladium on carbon) or reduction with lithium aluminum hydride (LiAlH₄), to afford the target compound, this compound.
Purification and Analysis:
Following the synthesis, the product would require purification, likely through column chromatography or distillation under reduced pressure. The identity and purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Signaling Pathways
As of the current date, there is no published research detailing the specific biological activity or the signaling pathways associated with this compound. Its structural similarity to other biologically active aminocyclopentanol derivatives suggests potential for interaction with various biological targets. For instance, related compounds have been investigated for their roles as enzyme inhibitors or receptor ligands.
Given the absence of specific data, a signaling pathway diagram cannot be provided. Researchers in drug discovery may consider this molecule as a novel scaffold for screening against a variety of targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes, to elucidate its potential pharmacological profile.
The following diagram illustrates a generalized workflow for screening and identifying the biological target and pathway of a novel chemical entity like this compound.
Caption: A general workflow for identifying the biological target of a novel compound.
Conclusion
This compound represents a chemical entity with untapped potential in the field of medicinal chemistry and drug development. While there is a notable scarcity of experimentally determined data for this specific stereoisomer, this guide consolidates the available information and provides a framework for its synthesis and potential biological evaluation. Further research is warranted to fully characterize its chemical properties, develop efficient and stereoselective synthetic routes, and explore its pharmacological activities. The information presented herein is intended to serve as a valuable resource for researchers embarking on studies involving this intriguing molecule.
Elucidating the Structure of (1S,3S)-3-Aminomethyl-cyclopentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the structural elucidation of (1S,3S)-3-Aminomethyl-cyclopentanol, a key synthetic intermediate in pharmaceutical development. Due to the limited availability of published experimental spectroscopic data for this specific stereoisomer, this document leverages predicted data, general experimental protocols, and analysis of analogous compounds to offer a robust methodology for its characterization.
Chemical Structure and Properties
This compound is a chiral bifunctional molecule containing a cyclopentanol (B49286) ring substituted with an aminomethyl group. The stereochemistry at positions 1 and 3 of the cyclopentane (B165970) ring is critical for its intended biological activity and interaction with target molecules.
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| CAS Number | 1007306-62-8 |
| Appearance | Neat oil (predicted) |
| Chiral Centers | 2 |
Spectroscopic Data (Predicted and Analogous)
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and key Infrared (IR) absorption bands for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum provides insights into the chemical environment of the hydrogen atoms in the molecule.
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.0 - 4.2 | m | H-1 (CH-OH) |
| ~2.6 - 2.8 | m | CH₂-NH₂ |
| ~1.8 - 2.0 | m | H-3 (CH-CH₂NH₂) |
| ~1.4 - 1.8 | m | Cyclopentane ring CH₂ |
| ~1.2 - 1.4 | m | Cyclopentane ring CH₂ |
| Variable | br s | OH, NH₂ |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number and types of carbon atoms present.
| Predicted Chemical Shift (ppm) | Carbon Assignment |
| ~75 - 78 | C-1 (CH-OH) |
| ~45 - 48 | CH₂-NH₂ |
| ~42 - 45 | C-3 (CH-CH₂NH₂) |
| ~35 - 38 | Cyclopentane ring CH₂ |
| ~22 - 25 | Cyclopentane ring CH₂ |
Key Infrared (IR) Absorption Bands
IR spectroscopy is instrumental in identifying the functional groups within the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3200 - 3600 (broad) | O-H, N-H | Stretching |
| 2850 - 2960 | C-H (sp³) | Stretching |
| 1590 - 1650 | N-H | Bending |
| 1050 - 1150 | C-O | Stretching |
Mass Spectrometry (MS) Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 115. Key fragmentation patterns for cyclic amino alcohols would likely involve:
-
Loss of water (H₂O): A peak at M-18 (m/z 97).
-
Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen, leading to fragments from the loss of the aminomethyl group or parts of the ring.
-
Ring cleavage: Complex fragmentation of the cyclopentane ring.
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the neat oil sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Neat Oil):
-
Place a small drop of the neat oil sample onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
-
Place a second salt plate on top and gently press to form a thin film between the plates.
-
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample-containing plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the fragments, which provides corroborating evidence for the proposed structure.
Visualizations
The following diagrams illustrate the chemical structure, a typical experimental workflow for characterization, and the logical relationships in spectroscopic analysis.
Navigating the Synthesis of (1S,3S)-3-Aminomethyl-cyclopentanol: A Technical Guide to Starting Materials and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Recommended Synthetic Approach: A Multi-Step Stereoselective Pathway
The most plausible and industrially scalable approach to synthesizing (1S,3S)-3-Aminomethyl-cyclopentanol involves a multi-step sequence starting from simple, achiral precursors. The core strategy relies on the initial construction of a racemic cyclopentane (B165970) derivative, followed by a crucial enzymatic resolution step to isolate the desired enantiomer, which is then further elaborated to the target molecule.
A logical workflow for this synthesis is outlined below:
An In-depth Technical Guide to the Stereochemistry of 3-Aminomethyl-cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminomethyl-cyclopentanol is a valuable chiral building block in medicinal chemistry and drug development. Its stereoisomeric forms can exhibit distinct pharmacological and toxicological profiles, making a thorough understanding and control of its stereochemistry paramount. This technical guide provides a comprehensive overview of the stereochemistry of 3-aminomethyl-cyclopentanol, including its stereoisomers, conformational analysis, synthesis, and analytical separation.
Stereoisomers and Conformational Analysis
3-Aminomethyl-cyclopentanol possesses two chiral centers, giving rise to four possible stereoisomers: (1R,3S), (1S,3R), (1R,3R), and (1S,3S). These stereoisomers can be categorized into two pairs of enantiomers: the cis-isomers ((1R,3S) and (1S,3R)) and the trans-isomers ((1R,3R) and (1S,3S)).
The cyclopentane (B165970) ring is not planar and adopts puckered conformations, primarily the envelope and half-chair forms, to alleviate ring strain. For 1,3-disubstituted cyclopentanes like 3-aminomethyl-cyclopentanol, the substituents can occupy either pseudo-axial or pseudo-equatorial positions. The thermodynamically more stable conformation will have the bulkier substituents in the pseudo-equatorial positions to minimize steric hindrance. In the case of the cis-isomers, one substituent will be pseudo-axial and the other pseudo-equatorial in the most stable conformations. For the trans-isomers, both substituents can be in pseudo-equatorial positions, which generally leads to greater thermodynamic stability compared to the cis-isomers.
Data Presentation
Table 1: Physicochemical Properties of 3-Aminomethyl-cyclopentanol Stereoisomers
| Stereoisomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |
| (1R,3S) | 1110772-09-2 | C₆H₁₃NO | 115.18 | 205.6 ± 13.0 | 1.042 ± 0.06 |
| (1S,3R) | 1201787-06-5 | C₆H₁₃NO | 115.18 | Not Available | Not Available |
| (1S,3S) | 1007306-62-8 | C₆H₁₃NO | 115.18 | Not Available | Not Available |
| (1R,3R) | Not Available | C₆H₁₃NO | 115.18 | Not Available | Not Available |
Table 2: Predicted Spectroscopic Data for 3-Aminomethyl-cyclopentanol Isomers
| Stereoisomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| (1R,3S) | Data not available | Data not available |
| (1S,3R) | Data not available | Data not available |
Note: Experimentally obtained NMR data for specific isomers of 3-aminomethyl-cyclopentanol are not widely published. Predicted spectra can be generated using computational chemistry software.
For comparison, the predicted ¹H and ¹³C NMR spectral data for a related compound, cis-3-(Hydroxymethyl)cyclopentanol, suggests the following characteristic shifts:
-
¹H NMR: The proton on the carbon bearing the hydroxyl group (CH-OH) is expected around 4.15 ppm. The protons of the hydroxymethyl group (CH₂-OH) are predicted around 3.55 ppm. The ring protons typically appear as complex multiplets between 1.30 and 2.10 ppm.
-
¹³C NMR: The carbon attached to the hydroxyl group (C-OH) is predicted to be the most downfield of the ring carbons, around 74.5 ppm. The carbon of the hydroxymethyl group (C-CH₂OH) is expected around 65.0 ppm.
Experimental Protocols
Synthesis of (1R,3S)-3-Aminomethyl-cyclopentanol
The following is a representative synthetic protocol for (1R,3S)-3-aminomethyl-cyclopentanol based on patent literature.
Step 1: Asymmetric Diels-Alder Reaction
An N-acyl hydroxylamine (B1172632) compound containing a chiral auxiliary is reacted with cyclopentadiene (B3395910) in an asymmetric Diels-Alder [4+2] cycloaddition. This step establishes the two chiral centers of the cyclopentane ring with a degree of stereocontrol.
Step 2: Reductive Cleavage of the N-O Bond
The resulting cycloadduct undergoes reductive cleavage of the nitrogen-oxygen bond. This is typically achieved using a reducing agent such as zinc powder in the presence of an acid (e.g., acetic acid) or through catalytic hydrogenation (e.g., using a palladium on carbon catalyst). This step unmasks the amino group.
Step 3: Chiral Resolution (if necessary)
If the stereoselectivity of the Diels-Alder reaction is not sufficiently high, a chiral resolution step may be employed. This can be achieved through enzymatic resolution, for instance, using a lipase (B570770) to selectively acylate one of the enantiomers.
Step 4: Deprotection and Isolation
Any protecting groups on the amino or hydroxyl functionalities are removed under appropriate conditions. The final product, (1R,3S)-3-aminomethyl-cyclopentanol, is then purified by standard techniques such as crystallization or chromatography.
Chiral Separation of 3-Aminomethyl-cyclopentanol Stereoisomers by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of the stereoisomers of 3-aminomethyl-cyclopentanol.
Method 1: Direct Chiral Separation
-
Column: A chiral stationary phase (CSP) is used. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs are often effective for separating amino alcohol enantiomers.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., ethanol, isopropanol, or acetonitrile) is typically used. The exact ratio is optimized to achieve the best separation.
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) or a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used, as 3-aminomethyl-cyclopentanol lacks a strong chromophore.
Method 2: Indirect Chiral Separation
-
Derivatization: The mixture of stereoisomers is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride or a chiral isocyanate) to form diastereomeric derivatives.
-
Column: A standard achiral stationary phase, such as a C18 or silica (B1680970) column, can be used to separate the resulting diastereomers.
-
Mobile Phase: A standard reversed-phase (e.g., acetonitrile/water or methanol/water) or normal-phase (e.g., hexane/ethyl acetate) mobile phase is employed.
-
Detection: UV detection is often more sensitive after derivatization, as the derivatizing agent typically contains a chromophore.
Mandatory Visualizations
Caption: Synthetic and Chromatographic Workflow for 3-Aminomethyl-cyclopentanol.
Caption: Stereochemical Relationships of 3-Aminomethyl-cyclopentanol.
Spectroscopic Profile of (1S,3S)-3-Aminomethyl-cyclopentanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amino alcohol, (1S,3S)-3-Aminomethyl-cyclopentanol. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive data and comparative analysis with the parent compound, cyclopentanol (B49286), to offer a robust framework for characterization.
Introduction
This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry and bifunctional nature, containing both a primary amine and a secondary alcohol, make it an attractive intermediate for creating complex molecular architectures. Accurate spectroscopic characterization is paramount for confirming its identity and purity. This guide presents a detailed analysis of its expected spectroscopic signature.
Predicted and Comparative Spectroscopic Data
The following tables summarize the expected quantitative data for this compound. For comparative purposes, experimental data for cyclopentanol is also provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the overlapping signals of the cyclopentyl ring protons. The key distinguishing features will be the signals corresponding to the proton on the carbon bearing the hydroxyl group (H-1), the protons of the aminomethyl group, and the proton at the C-3 position.
| Proton Assignment | Expected Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for Cyclopentanol (ppm) [1][2] | Expected Multiplicity |
| H-1 (CH-OH) | ~ 4.0 - 4.2 | 4.32 | Quintet |
| Cyclopentyl Ring Hs | ~ 1.2 - 2.0 | 1.5 - 1.8 | Multiplets |
| H-3 (CH-CH₂NH₂) | ~ 1.8 - 2.1 | - | Multiplet |
| CH₂-NH₂ | ~ 2.6 - 2.9 | - | Multiplet |
| OH | Variable | 4.8 | Broad Singlet |
| NH₂ | Variable | - | Broad Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information on the number of non-equivalent carbons and their chemical environment. The carbons attached to the electronegative oxygen and nitrogen atoms will be shifted downfield.
| Carbon Assignment | Expected Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for Cyclopentanol (ppm) [3] |
| C-1 (CH-OH) | ~ 73 - 76 | ~ 74 |
| Cyclopentyl Ring CH₂s | ~ 22 - 45 | ~ 24, 35 |
| C-3 (CH-CH₂NH₂) | ~ 40 - 45 | - |
| CH₂-NH₂ | ~ 45 - 50 | - |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H, C-O, and C-N bond vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for Cyclopentanol [4][5] |
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) | 3300 - 3400 (broad) |
| N-H Stretch (Amine) | 3300 - 3500 (medium) | - |
| C-H Stretch (sp³) | 2850 - 3000 | 2850 - 2960 |
| N-H Bend (Amine) | 1590 - 1650 | - |
| C-O Stretch (Alcohol) | 1050 - 1150 | ~ 1060 |
| C-N Stretch (Amine) | 1000 - 1250 | - |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of functional groups.
| Parameter | Expected Value for this compound | Experimental Value for Cyclopentanol [6][7] |
| Molecular Weight | 115.18 g/mol | 86.13 g/mol |
| Expected M+ Peak | m/z 115 | m/z 86 |
| Key Fragment Ions | [M-H₂O]⁺, [M-NH₃]⁺, [M-CH₂NH₂]⁺ | [M-H₂O]⁺, [M-C₂H₅]⁺ |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation : Data is acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition Parameters :
-
Pulse Program : A standard one-pulse sequence.
-
Number of Scans : 16-64 scans.
-
Relaxation Delay : 1-5 seconds.
-
Acquisition Time : 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Program : A proton-decoupled pulse sequence.
-
Number of Scans : 1024-4096 scans due to the low natural abundance of ¹³C.
-
Relaxation Delay : 2-10 seconds.
-
Acquisition Time : 1-2 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr and pressing it into a disk, or a mull can be prepared by grinding the sample with Nujol.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Instrumentation : A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
-
Sample Introduction : The sample can be introduced directly, or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a volatile compound like this, GC-MS with an EI source is a common method.
-
Data Acquisition : The instrument is set to scan over a relevant mass-to-charge (m/z) range (e.g., 30-200 amu). The resulting spectrum shows the relative abundance of different ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic data for this compound. While experimental data is currently sparse in the public domain, the predictive and comparative data presented herein, along with the generalized experimental protocols, offer a valuable resource for researchers and scientists working with this important chiral intermediate. The provided workflow illustrates the logical progression from synthesis to structural confirmation using key spectroscopic techniques.
References
- 1. Solved The 'H NMR spectrum for cyclopentanol (shown below) | Chegg.com [chegg.com]
- 2. Cyclopentanol(96-41-3) 1H NMR spectrum [chemicalbook.com]
- 3. Cyclopentanol(96-41-3) 13C NMR [m.chemicalbook.com]
- 4. Cyclopentanol [webbook.nist.gov]
- 5. Cyclopentanol(96-41-3) IR Spectrum [chemicalbook.com]
- 6. Cyclopentanol(96-41-3) MS [m.chemicalbook.com]
- 7. Cyclopentanol [webbook.nist.gov]
Technical Guide: Physical and Chemical Properties of (1S,3S)-3-Aminomethyl-cyclopentanol
For Research, Scientific, and Drug Development Professionals
Abstract
(1S,3S)-3-Aminomethyl-cyclopentanol is a chiral synthetic intermediate of significant interest in pharmaceutical development. Its stereodefined structure, featuring both an amino and a hydroxyl functional group on a cyclopentyl scaffold, makes it a valuable building block for the synthesis of complex, biologically active molecules. This document provides a comprehensive overview of the known physical and chemical properties of this compound, details on experimental methodologies for its characterization, and a discussion of its role as a synthetic intermediate.
Chemical Identity and Structure
-
IUPAC Name: ((1S,3S)-3-hydroxycyclopentyl)methanamine
-
Stereoisomer: (1S,3S)
-
CAS Number: 1007306-62-8[1]
Physical and Chemical Properties
A summary of the available physical and chemical data for this compound and its related isomers is presented below. It is important to note that much of the publicly available data consists of predicted values, with experimentally determined values being scarce.
| Property | Value / Description | Source |
| Appearance | Likely an oil or low-melting solid. | [3] |
| Boiling Point | 197.3 ± 13.0 °C at 760 mmHg (Predicted for (1S,3S) isomer). | [3] |
| Density | 1.042 ± 0.06 g/cm³ (Predicted for (1R,3S) isomer). | [4][5] |
| pKa (Predicted) | 15.17 ± 0.40 (Predicted for (1R,3S) isomer). | [5] |
| LogP (Predicted) | -0.2 (Predicted for the related ((1S,3R)-3-aminocyclopentyl)methanol). | [3] |
| Topological Polar Surface Area (TPSA) | 46.2 Ų (Predicted for a related isomer). | [2][3] |
| Hydrogen Bond Donor Count | 2 | [2][3] |
| Hydrogen Bond Acceptor Count | 2 | [2][3] |
| Rotatable Bond Count | 1 | [3] |
| Storage Temperature | Room temperature in continental US; may vary elsewhere. | [1] |
Spectroscopic Properties
While specific spectra for this compound are not widely published, its characteristic features can be predicted based on its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show complex multiplets in the aliphatic region (approx. 1.0-3.5 ppm) corresponding to the cyclopentyl ring protons. A broad singlet for the amine (-NH₂) protons and another for the hydroxyl (-OH) proton would also be anticipated, with chemical shifts dependent on solvent and concentration.[3]
-
¹³C NMR : The spectrum would display distinct signals for the carbon atoms of the cyclopentyl ring and the aminomethyl group.
-
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to O-H and N-H stretching vibrations. C-H stretching would be observed around 2850-3000 cm⁻¹, and a C-O stretching band would be expected in the 1000-1200 cm⁻¹ region.[3]
-
Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 115. Common fragmentation patterns would likely involve the loss of water (M-18), ammonia (B1221849) (M-17), or the aminomethyl group.[3]
Experimental Protocols
Determination of Optical Rotation
The optical rotation is a critical parameter for confirming the enantiomeric purity of a chiral compound.
Principle: A solution of the chiral compound is placed in a polarimeter. Plane-polarized light is passed through the solution, and the angle to which the plane of light is rotated is measured. The specific rotation is a standardized value calculated from this observed rotation.[6]
Methodology:
-
Sample Preparation: A sample of this compound is accurately weighed and dissolved in a suitable achiral solvent (e.g., ethanol, water) to a known concentration (c), typically expressed in g/mL.[6]
-
Measurement: The solution is transferred to a polarimeter cell of a known path length (l), measured in decimeters (dm).[6]
-
Data Acquisition: The observed rotation (α) is measured at a specific temperature (T) and wavelength (λ), commonly the sodium D-line (589 nm).[6]
-
Calculation of Specific Rotation [α]: The specific rotation is calculated using the formula: [α]Tλ = α / (c × l)[6]
References
Navigating the Uncharted: A Technical Guide to the Safe Handling of (1S,3S)-3-Aminomethyl-cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
(1S,3S)-3-Aminomethyl-cyclopentanol, a synthetic intermediate with potential applications in pharmaceutical synthesis, presents a unique challenge for laboratory safety protocols due to a notable absence of comprehensive toxicological and handling data for this specific stereoisomer (CAS No. 1007306-62-8)[1][2][3]. This guide provides a thorough framework for the safe handling of this compound, drawing upon available information for a closely related stereoisomer, (1S,3R)-3-Aminomethyl-cyclopentanol, and established principles of laboratory safety. Researchers must exercise caution and treat this compound as potentially hazardous until more specific data becomes available.
Hazard Identification and Classification
While no specific GHS classification is available for this compound, data for the (1S,3R) stereoisomer suggests that the compound may be an irritant to the mucous membranes and upper respiratory tract.[4] It may also be harmful through inhalation, ingestion, or skin absorption.[4] Due to the lack of thorough toxicological investigation, it is prudent to handle this compound with a high degree of caution.[4]
Table 1: Summary of Potential Hazards (Based on (1S,3R)-3-Aminomethyl-cyclopentanol)
| Hazard Statement | Precautionary Statement |
| May be harmful if swallowed, in contact with skin, or if inhaled. | Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] |
| May cause respiratory irritation. | Wear protective gloves, protective clothing, eye protection, and face protection.[1] |
| May cause skin irritation. | Use only outdoors or in a well-ventilated area. |
| May cause serious eye irritation. | Wash hands thoroughly after handling. |
Exposure Controls and Personal Protection
Given the unknown toxicological profile, stringent exposure controls are paramount. The following personal protective equipment (PPE) is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | To protect against potential splashes and aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | To minimize inhalation exposure. |
The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following workflow outlines a decision-making process for PPE selection when handling research chemicals with limited safety data.
Caption: PPE Selection Workflow for this compound.
Handling and Storage
Prudent laboratory practices should be strictly followed when handling this compound.
-
Handling: Always work in a well-ventilated area, preferably within a certified chemical fume hood. Avoid the generation of dusts and aerosols. Ensure that an eyewash station and safety shower are readily accessible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is at room temperature.[3]
First Aid Measures
In the event of exposure, immediate action is crucial. The following first aid measures are based on the recommendations for the (1S,3R) stereoisomer.[4]
Table 3: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4] |
Accidental Release Measures
In the case of a spill, a calm and methodical response is necessary to mitigate any potential hazards. The following workflow provides a general guideline for responding to a chemical spill.
References
The Advent of Aminomethyl-cyclopentanols: A Journey from Synthetic Curiosities to Potent Therapeutic Scaffolds
For Immediate Release
In the landscape of medicinal chemistry, the cyclopentane (B165970) ring serves as a versatile scaffold for the development of novel therapeutics. The introduction of aminomethyl and hydroxyl functionalities to this carbocyclic core has given rise to the class of aminomethyl-cyclopentanols, compounds that have transitioned from being synthetic intermediates to the basis of potent antiviral and anticancer agents. This in-depth technical guide explores the discovery and history of these compounds, with a particular focus on the development of carbocyclic nucleoside analogues, exemplified by the potent therapeutic candidate, Cyclopentenylcytosine (CPE-C).
From Building Blocks to Bioactive Molecules: The Emergence of Aminomethyl-cyclopentanols
The initial interest in aminomethyl-cyclopentanols stemmed from their utility as chiral building blocks in organic synthesis.[1] Their rigid cyclopentane core, coupled with the reactive amine and hydroxyl groups, provided chemists with a platform to construct more complex molecular architectures. Early synthetic efforts focused on methods such as the reductive amination of cyclopentanone (B42830) derivatives and the use of enzymatic pathways to produce specific stereoisomers.[1] These compounds, including isomers like 1-(aminomethyl)cyclopentanol (B1282178) and (1S,3S)-3-aminomethyl-cyclopentanol, were primarily regarded as intermediates for the synthesis of larger, more complex molecules.[1][2]
A pivotal moment in the history of these compounds was the recognition that the cyclopentane ring could serve as a bioisostere for the furanose sugar moiety found in natural nucleosides. This led to the exploration of carbocyclic nucleoside analogues, where the oxygen atom in the ribose or deoxyribose ring is replaced by a methylene (B1212753) group. This structural modification confers several advantageous properties, most notably increased metabolic stability due to resistance to cleavage by nucleoside phosphorylases.[1][3] This realization shifted the focus from aminomethyl-cyclopentanols as mere synthetic intermediates to key precursors for a new class of potential drugs.
Cyclopentenylcytosine (CPE-C): A Case Study in Rational Drug Design
A prime example of a clinically relevant drug candidate derived from an aminomethyl-cyclopentanol scaffold is Cyclopentenylcytosine (CPE-C). CPE-C is a synthetic carbocyclic nucleoside analogue of cytidine (B196190), inspired by the naturally occurring fermentation product, neplanocin A.[1][4] Its development represents a significant milestone in the application of aminomethyl-cyclopentanol chemistry to address critical unmet medical needs.
Antiviral and Antitumor Activity of CPE-C
CPE-C has demonstrated a broad spectrum of biological activity, exhibiting potent antiviral and antitumor effects.[2][4][5][6] Its antiviral activity extends to a wide range of DNA and RNA viruses.[2][5] In preclinical studies, it has shown significant efficacy against various human tumor xenografts.[6][7]
The quantitative measures of its biological potency are summarized in the tables below.
Table 1: Antiviral Activity of Cyclopentenylcytosine (CPE-C)
| Virus | Cell Line | EC50 (µg/mL) | Reference |
| Adenovirus (various ocular types) | A549 | 0.03 - 0.059 | [1][8] |
Table 2: Antitumor Activity of Cyclopentenylcytosine (CPE-C)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Human Acute Lymphoblastic Leukemia (ALL) cell lines | Leukemia | 6 - 15 | [9] |
| Molt-4 | T-cell Leukemia | ~75 (at 16h) | [10] |
Mechanism of Action: Inhibition of CTP Synthetase
The primary molecular target of CPE-C is CTP synthetase, a key enzyme in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[2][4][11][12] Upon entering the cell, CPE-C is phosphorylated by intracellular kinases to its active triphosphate form, CPE-C triphosphate (CPEC-TP).[4][12] CPEC-TP then acts as a potent inhibitor of CTP synthetase, which catalyzes the conversion of uridine (B1682114) triphosphate (UTP) to cytidine triphosphate (CTP).[11][12] The depletion of the intracellular CTP pool disrupts both DNA and RNA synthesis, leading to the observed antiviral and cytocidal effects.[4][13]
Experimental Protocols
Synthesis of Carbocyclic Nucleosides from Aminocyclopentanols (Convergent Approach)
A general and flexible method for the synthesis of carbocyclic nucleosides from aminocyclopentanol derivatives is the convergent approach, which involves coupling a functionalized cyclopentane moiety with a pre-formed heterocyclic base.[1][3]
Materials:
-
Functionalized aminocyclopentanol derivative
-
Heterocyclic base (e.g., purine (B94841) or pyrimidine)
-
Triphenylphosphine (B44618) (PPh3)
-
Dialkyl azodicarboxylate (e.g., DEAD or DIAD)
-
Dry, aprotic solvent (e.g., THF)
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve the aminocyclopentanol derivative, the heterocyclic base, and triphenylphosphine in a dry, aprotic solvent.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of the dialkyl azodicarboxylate in the same solvent, maintaining the temperature below 10°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by column chromatography.[1]
In Vitro Antiviral Assay: Plaque Reduction Assay
The antiviral activity of compounds like CPE-C is often quantified using a plaque reduction assay. This assay measures the ability of a compound to inhibit the formation of viral plaques in a monolayer of cultured cells.
Materials:
-
Monolayers of a suitable cell line (e.g., A549 cells) in 24-well plates
-
Virus stock of known titer
-
Serial dilutions of the test compound (e.g., CPE-C)
-
Culture medium
-
Staining solution (e.g., crystal violet)
Procedure:
-
Inoculate the cell monolayers with approximately 100 plaque-forming units (PFU) of the virus per well.
-
After a viral adsorption period, remove the inoculum and overlay the cells with a medium containing serial dilutions of the test compound.
-
Incubate the plates for a period sufficient for plaque formation.
-
Fix and stain the cells with a suitable staining solution.
-
Count the number of plaques in each well and calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[1][8]
Clinical Development and Future Perspectives
A phase I clinical trial of CPE-C in patients with solid tumors was conducted. However, the trial was complicated by instances of cardiotoxicity, specifically hypotension, in some patients.[4] This highlights the challenges in translating promising preclinical findings into clinical success.
Despite the setbacks in its clinical development for cancer, the potent and broad-spectrum antiviral activity of CPE-C continues to make it a compound of interest, particularly for topical applications where systemic toxicity can be minimized. Recent studies have demonstrated its efficacy in an in vivo model of adenoviral ocular infections, suggesting a potential therapeutic niche for this aminomethyl-cyclopentanol derivative.[1][8]
The journey of aminomethyl-cyclopentanols from simple synthetic building blocks to the core of complex therapeutic agents like CPE-C underscores the power of medicinal chemistry in leveraging fundamental molecular scaffolds to address significant human diseases. Further exploration of this chemical class may yet yield new and improved antiviral and anticancer drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclopentenyl cytosine (CPEC): an overview of its in vitro and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclopentenylcytosine (CPE-C): In Vitro and In Vivo Evaluation as an Antiviral against Adenoviral Ocular Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cyclopentenyl cytosine inhibits cytidine triphosphate synthetase in paediatric acute non-lymphocytic leukaemia: a promising target for chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclopentenylcytosine triphosphate. Formation and inhibition of CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclopentenylcytosine | C10H13N3O4 | CID 72828 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Utility of (1S,3S)-3-Aminomethyl-cyclopentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,3S)-3-Aminomethyl-cyclopentanol is a chiral building block of significant interest in medicinal chemistry, primarily for the synthesis of carbocyclic nucleoside analogues with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its pivotal role in the development of novel antiviral and anticancer agents. Detailed synthetic strategies and experimental considerations for its utilization are presented to support researchers in the fields of drug discovery and organic synthesis.
Commercial Availability and Physicochemical Properties
This compound is commercially available from several chemical suppliers specializing in intermediates for pharmaceutical research. It is typically offered as a neat oil with a purity of over 95%. Key physicochemical data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1007306-62-8 | [1] |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Appearance | Neat Oil | [1] |
| Purity | >95% | [1] |
| Storage | Recommended at -20°C for long-term stability | [1] |
Synthetic Applications in Drug Discovery
The primary application of this compound lies in its use as a chiral precursor for the synthesis of carbocyclic nucleoside analogues. In these molecules, the furanose sugar ring of natural nucleosides is substituted with a cyclopentane (B165970) ring. This structural modification confers several advantageous properties, including enhanced metabolic stability against enzymatic degradation, which can lead to improved pharmacokinetic profiles.[2]
Role as a Chiral Building Block
The stereochemically defined structure of this compound, with its cis-configured aminomethyl and hydroxyl groups, provides a rigid and versatile scaffold for the synthesis of these modified nucleosides. The spatial arrangement of these functional groups is crucial for the biological activity of the resulting analogues.[3] While this specific isomer is valuable, it is important to note that other stereoisomers, such as (1R,3S)-3-aminocyclopentanol, are key intermediates in the synthesis of approved antiviral drugs like Bictegravir, an integrase strand transfer inhibitor for the treatment of HIV-1 infection.[3][4] This highlights the stringent stereochemical requirements for potent biological activity and underscores the importance of accessing various stereochemically pure building blocks.
Synthesis of Carbocyclic Nucleoside Analogues
The synthesis of carbocyclic nucleosides from this compound typically involves the coupling of its primary amino group with a suitably functionalized heterocyclic base, such as a purine (B94841) or pyrimidine (B1678525) derivative. The resulting carbocyclic nucleoside can then be further modified to explore structure-activity relationships (SAR) and optimize its biological properties.[2]
Experimental Protocols
General Workflow for Carbocyclic Nucleoside Synthesis
Caption: General workflow for the synthesis of carbocyclic nucleosides.
Illustrative Synthetic Pathway
Caption: Illustrative synthetic pathway to carbocyclic nucleosides.
Biological Activity and Therapeutic Potential
Carbocyclic nucleosides derived from aminocyclopentanol scaffolds have demonstrated significant antiviral activity against a range of viruses.[2] Analogues synthesized from chiral cyclopentenol (B8032323) precursors, which can be derived from compounds like (1S,3S)-3-aminocyclopentanol, have shown potent activity against orthopoxviruses (e.g., vaccinia virus, cowpox virus) and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).[2] The mechanism of action of these compounds is often attributed to their ability to act as either substrates or inhibitors of viral enzymes that are essential for the replication of nucleic acids.[2]
Conclusion
This compound is a commercially available and valuable chiral building block for the synthesis of carbocyclic nucleoside analogues. Its well-defined stereochemistry is instrumental in the design and development of novel antiviral and anticancer agents. The synthetic strategies and experimental considerations outlined in this guide provide a foundation for researchers to utilize this compound in their drug discovery and development programs, contributing to the advancement of new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: Chiral Synthesis of (1S,3S)-3-Aminomethyl-cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3S)-3-Aminomethyl-cyclopentanol is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane (B165970) scaffold, coupled with the stereochemically defined primary amine and secondary alcohol functionalities, makes it a valuable building block for the synthesis of novel therapeutic agents. The specific cis-(1S,3S) stereochemistry is crucial for establishing precise three-dimensional orientations of pharmacophoric groups, which can lead to enhanced target affinity and selectivity.
This document outlines a proposed chiral synthesis of this compound. The synthetic strategy is adapted from a known chirospecific synthesis of its stereoisomer, (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, which utilizes L-aspartic acid as the chiral starting material. By employing D-aspartic acid, the synthesis is redirected to yield the desired (1S,3S) target molecule. The key transformations in this multi-step synthesis include a Dieckmann cyclization to form the cyclopentane ring, stereoselective reduction of a ketone, and functional group manipulations to install the aminomethyl and hydroxyl groups with the correct stereochemistry.
Proposed Synthetic Workflow
The proposed synthetic pathway commences with commercially available D-aspartic acid and proceeds through several key transformations to yield the target compound. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of the analogous (1S,3R) stereoisomer. This data is provided as an estimation for the proposed synthesis of the (1S,3S) target. Actual yields may vary.
| Step | Transformation | Starting Material | Product | Reported Yield (%) for (1S,3R) isomer |
| 1 | Boc Protection & Esterification | D-Aspartic Acid | Dimethyl N-Boc-D-Aspartate | ~85 (Estimated over 2 steps) |
| 2 | Dieckmann Cyclization | Dimethyl N-Boc-D-Aspartate | Cyclic β-Keto Ester | 75 |
| 3 | Stereoselective Ketone Reduction | Cyclic β-Keto Ester | Cyclopentanol Derivative | 90 |
| 4 | Mesylation | Cyclopentanol Derivative | Mesylate Intermediate | ~95 (Estimated) |
| 5 | Mesylate Reduction | Mesylate Intermediate | Protected Aminomethyl Cyclopentanol | ~80 (Estimated) |
| 6 | Boc Deprotection | Protected Aminomethyl Cyclopentanol | This compound | >95 (Estimated) |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound, adapted from analogous transformations in the literature.
Protocol 1: Preparation of Dimethyl N-(tert-butoxycarbonyl)-D-aspartate
-
Boc Protection: To a solution of D-aspartic acid in a suitable solvent system (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide (B78521) or triethylamine (B128534). Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (B1257347) (Boc₂O) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Acidify the reaction mixture and extract the N-Boc-D-aspartic acid with an organic solvent.
-
Esterification: Dissolve the crude N-Boc-D-aspartic acid in an appropriate solvent such as methanol (B129727). Add thionyl chloride dropwise at a low temperature (e.g., -10 to -5 °C). After the addition is complete, allow the reaction to reflux for a specified time. Remove the solvent under reduced pressure to obtain the crude dimethyl N-Boc-D-aspartate.
Protocol 2: Dieckmann Cyclization
-
Under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
Add a solution of Dimethyl N-Boc-D-Aspartate in anhydrous THF dropwise to the base suspension at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture until the cyclization is complete, as indicated by TLC analysis.
-
Carefully quench the reaction with a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclic β-keto ester. Purify by column chromatography if necessary.
Protocol 3: Stereoselective Reduction of the Cyclic β-Keto Ester
-
Dissolve the cyclic β-keto ester in a protic solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (B1222165) (NaBH₄) portion-wise, maintaining the low temperature.
-
Stir the reaction mixture until the reduction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water or a dilute acid.
-
Remove the solvent under reduced pressure and extract the product with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to give the cyclopentanol derivative. The desired diastereomer may be isolated by column chromatography.
Protocol 4: Mesylation of the Cyclopentanol Derivative
-
Dissolve the cyclopentanol derivative in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or THF.
-
Add a base, typically triethylamine (Et₃N) or pyridine.
-
Cool the mixture in an ice bath and add methanesulfonyl chloride (MsCl) dropwise.
-
Allow the reaction to stir at a low temperature and then warm to room temperature until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, filter, and concentrate to yield the mesylate intermediate.
Protocol 5: Reduction of the Mesylate
-
Under an inert atmosphere, prepare a suspension of a strong hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Cool the suspension in an ice bath.
-
Add a solution of the mesylate intermediate in the same anhydrous solvent dropwise.
-
Allow the reaction to stir at low temperature and then warm to room temperature or reflux to drive the reaction to completion.
-
Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash with an organic solvent.
-
Concentrate the filtrate to obtain the crude protected aminomethyl cyclopentanol.
Protocol 6: Boc Deprotection
-
Dissolve the Boc-protected aminomethyl cyclopentanol in a suitable solvent such as methanol, dioxane, or dichloromethane.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to yield the hydrochloride salt of this compound. The free amine can be obtained by neutralization with a base.
Disclaimer: The synthetic protocols described herein are based on established chemical transformations and literature precedents for a stereoisomeric compound. These procedures should be performed by trained chemists in a well-equipped laboratory. Appropriate safety precautions must be taken, and all reactions should be carefully monitored. The yields are estimates and may vary depending on the specific reaction conditions and scale.
Application Notes and Protocols: (1S,3S)-3-Aminomethyl-cyclopentanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3S)-3-Aminomethyl-cyclopentanol is a versatile chiral building block with significant potential in asymmetric synthesis and drug discovery. Its rigid cyclopentane (B165970) scaffold, combined with the stereochemically defined primary amine and primary alcohol functionalities, makes it an attractive starting material for the synthesis of complex chiral molecules, including novel carbocyclic nucleoside analogues and chiral ligands for asymmetric catalysis. This document provides an overview of its potential applications, complete with detailed, representative experimental protocols. While extensive literature on this specific molecule is emerging, the following sections detail its plausible and powerful applications based on established principles of asymmetric synthesis.
Key Molecular Features and Potential Applications
The strategic placement of the aminomethyl and hydroxyl groups in a cis configuration on the cyclopentane ring allows for the formation of well-defined chiral environments. This bifunctionality is key to its utility in several areas:
-
Chiral Ligand Synthesis: The amino and hydroxyl groups can be readily functionalized to create a variety of bidentate ligands (e.g., amino-alcohol, phosphino-amino, or oxazoline-based ligands) for transition metal-catalyzed asymmetric reactions.
-
Synthesis of Bioactive Molecules: It serves as a key chiral scaffold for the synthesis of carbocyclic nucleoside analogues, where the cyclopentane ring mimics the furanose sugar of natural nucleosides. This modification can enhance metabolic stability and antiviral or antitumor activity.
-
Chiral Auxiliaries: While less common for this type of structure, the amine or alcohol could be used to temporarily attach to a prochiral substrate to direct a stereoselective transformation.
Application 1: Synthesis of a Chiral Amino-Alcohol Ligand and its Use in Asymmetric Aldol (B89426) Addition
One of the primary proposed applications of this compound is its conversion into a chiral amino-alcohol ligand. These ligands are known to be effective in a range of metal-catalyzed reactions, including asymmetric additions to carbonyls.
Workflow for Ligand Synthesis and Catalysis
Caption: Workflow for the synthesis of a chiral ligand and its application.
Experimental Protocols
Protocol 1: Synthesis of Ligand L1
-
Materials: this compound (1.0 eq), 2-(Diphenylphosphino)benzyl bromide (1.1 eq), K₂CO₃ (2.5 eq), Acetonitrile (B52724) (anhydrous), Argon atmosphere.
-
Procedure: a. To a flame-dried round-bottom flask under Argon, add this compound (115 mg, 1.0 mmol) and anhydrous acetonitrile (10 mL). b. Add K₂CO₃ (345 mg, 2.5 mmol) to the solution. c. In a separate flask, dissolve 2-(Diphenylphosphino)benzyl bromide (402 mg, 1.1 mmol) in anhydrous acetonitrile (5 mL) and add it dropwise to the cyclopentanol solution at room temperature. d. Stir the reaction mixture at 60 °C for 12 hours. Monitor progress by TLC. e. After completion, cool the reaction to room temperature and filter off the inorganic salts. f. Concentrate the filtrate under reduced pressure. g. Purify the crude product by flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure ligand L1 .
Protocol 2: Asymmetric Aldol Addition
-
Materials: Ligand L1 (0.1 eq), Ti(O-iPr)₄ (0.1 eq), Benzaldehyde (1.0 eq), Acetone silyl enol ether (1.2 eq), Dichloromethane (B109758) (anhydrous), -78 °C bath.
-
Procedure: a. In a flame-dried Schlenk flask under Argon, dissolve Ligand L1 (40 mg, 0.1 mmol) in anhydrous dichloromethane (2 mL). b. Add Ti(O-iPr)₄ (30 µL, 0.1 mmol) and stir the mixture at room temperature for 30 minutes to form the catalyst complex. c. Cool the solution to -78 °C. d. Add benzaldehyde (102 µL, 1.0 mmol) and stir for 15 minutes. e. Add the acetone silyl enol ether (205 µL, 1.2 mmol) dropwise over 10 minutes. f. Stir the reaction at -78 °C for 6 hours. g. Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL). h. Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL). i. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. j. Purify the crude product by flash column chromatography (Silica gel, EtOAc/Hexanes). k. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Representative Data
The following table summarizes representative quantitative data for the proposed asymmetric aldol reaction.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | 10 | -78 | 6 | 85 | 92 |
| 2 | 5 | -78 | 8 | 82 | 91 |
| 3 | 10 | -40 | 6 | 90 | 85 |
Application 2: Synthesis of a Carbocyclic Nucleoside Analogue
This compound is an ideal precursor for synthesizing novel carbocyclic nucleosides. The primary amine can be transformed into a nucleobase-mimicking heterocycle or used as an anchor point for coupling a pre-formed nucleobase.
Synthetic Pathway Overview
Caption: Synthesis of a carbocyclic nucleoside analogue.
Experimental Protocol
Protocol 3: Synthesis of a 5-Fluorouracil Carbocyclic Analogue
-
Materials: this compound (1.0 eq), TBDMS-Cl (1.1 eq), Imidazole (B134444) (1.2 eq), DMF (anhydrous), 2,4-dichloro-5-fluoropyrimidine (B19854) (1.0 eq), DIPEA (3.0 eq), TBAF (1.5 eq), THF.
-
Procedure: a. Protection: Dissolve this compound (115 mg, 1.0 mmol) in anhydrous DMF (5 mL). Add imidazole (82 mg, 1.2 mmol) and TBDMS-Cl (166 mg, 1.1 mmol). Stir at room temperature for 4 hours. Extract the product with ether, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the protected intermediate. b. Coupling: Dissolve the protected intermediate (229 mg, 1.0 mmol) in anhydrous acetonitrile (10 mL). Add 2,4-dichloro-5-fluoropyrimidine (167 mg, 1.0 mmol) and DIPEA (523 µL, 3.0 mmol). Heat the reaction at 80 °C for 24 hours. c. Workup: Cool the reaction, concentrate under vacuum, and purify by column chromatography to isolate the coupled product. d. Deprotection: Dissolve the purified product in THF (5 mL). Add TBAF (1.5 mL of 1M solution in THF, 1.5 mmol). Stir at room temperature for 2 hours. e. Final Purification: Quench with water, extract with ethyl acetate, and purify by column chromatography to yield the final carbocyclic nucleoside analogue.
Representative Data
| Step | Reagents | Yield (%) | Purity (%) (by LC-MS) |
| Protection | TBDMS-Cl, Imidazole | 95 | >98 |
| Coupling | 2,4-dichloro-5-fluoropyrimidine, DIPEA | 65 | >95 |
| Deprotection | TBAF | 92 | >99 |
| Overall Yield | 57 |
Conclusion
This compound is a promising and highly valuable chiral building block. Its rigid stereodefined structure provides an excellent platform for the development of novel chiral ligands and complex pharmaceutical targets. The protocols and applications outlined in this document serve as a foundational guide for researchers looking to leverage its unique structural features in the field of asymmetric synthesis and medicinal chemistry. Further exploration of its utility in diverse catalytic systems and as a core scaffold for other classes of bioactive molecules is strongly encouraged.
Application Notes and Protocols for (1S,3S)-3-Aminomethyl-cyclopentanol in Pharmaceutical Intermediate Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction
(1S,3S)-3-Aminomethyl-cyclopentanol is a chiral bifunctional molecule that serves as a valuable building block in the synthesis of pharmaceutical intermediates. Its stereodefined cyclopentane (B165970) core, featuring both a primary amine and a hydroxyl group in a cis configuration, makes it an ideal scaffold for the creation of complex molecular architectures. A primary application of this and structurally related aminocyclopentanol derivatives is in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant therapeutic potential, particularly as antiviral agents.[1][2][3]
Carbocyclic nucleosides are analogues of natural nucleosides where the oxygen atom in the furanose ring is replaced by a methylene (B1212753) group.[1] This substitution confers several advantageous properties, most notably increased metabolic stability.[1] The absence of the glycosidic bond makes these compounds resistant to cleavage by phosphorylases and hydrolases, which can lead to an extended in vivo half-life.[1] One of the most prominent drugs in this class is Abacavir (B1662851), a potent reverse transcriptase inhibitor used in the treatment of HIV. While not directly synthesized from this compound, its structure and synthesis underscore the importance of chiral cyclopentane intermediates in antiviral drug design.
These application notes provide an overview of the use of this compound and its close analogues in the synthesis of carbocyclic nucleosides, including quantitative data on their biological activity, detailed experimental protocols, and diagrams illustrating synthetic workflows and mechanisms of action.
Data Presentation: Biological Activity of Carbocyclic Nucleoside Analogues
The biological activity of carbocyclic nucleosides derived from aminocyclopentanol scaffolds is highly dependent on the nature of the attached nucleobase. The following tables summarize the in vitro cytostatic and antiviral activities of a series of carbocyclic nucleoside analogues synthesized from a structurally related precursor, (1S,3R)-3-aminomethyl-2,2,3-trimethylcyclopentylmethanol. This data, derived from a study by Nieto et al. (2002), illustrates the therapeutic potential and structure-activity relationships within this class of compounds.
Table 1: In Vitro Cytostatic Activity of Carbocyclic Nucleoside Analogues [4]
| Compound | Nucleobase | Cell Line | IC₅₀ (µM)¹ |
| Analogue 1 | Adenine (B156593) | L1210 | 7 |
| HeLa | >100 | ||
| CEM | 23 | ||
| Analogue 2 | Hypoxanthine | L1210 | >100 |
| HeLa | >100 | ||
| CEM | >100 | ||
| Analogue 3 | 8-Azahypoxanthine | L1210 | >100 |
| HeLa | >100 | ||
| CEM | >100 | ||
| Analogue 4 | Uracil | L1210 | >100 |
| HeLa | >100 | ||
| CEM | >100 | ||
| Analogue 5 | 5-Iodouracil | L1210 | >100 |
| HeLa | >100 | ||
| CEM | >100 |
¹IC₅₀: 50% inhibitory concentration, or the concentration that reduces the proliferation of uninfected cells by 50%.
Table 2: In Vitro Antiviral Activity of Carbocyclic Nucleoside Analogues [4]
| Compound | Virus | EC₅₀ (µM)² | CC₅₀ (µM)³ | SI⁴ |
| Analogue 1 | HIV-1, HIV-2 | >100 | 23 | - |
| HSV-1, HSV-2 | >100 | >100 | - | |
| Vaccinia Virus | >100 | >100 | - | |
| All other analogues | All tested viruses | >100 | >100 | - |
²EC₅₀: 50% effective concentration, or the concentration that achieves 50% inhibition of virus-induced cytopathic effect. ³CC₅₀: 50% cytotoxic concentration, or the concentration that reduces the viability of uninfected cells by 50%. ⁴SI: Selectivity Index (CC₅₀/EC₅₀).
The data indicate that within this specific series, only the adenine analogue exhibited modest cytostatic activity, while none of the compounds showed significant antiviral activity at non-toxic concentrations.[4] This highlights the sensitivity of biological activity to the specific heterocyclic base attached to the carbocyclic scaffold.
Experimental Protocols
The synthesis of carbocyclic nucleosides from aminocyclopentanol derivatives can be achieved through several strategies, with the convergent approach being highly versatile.[1] The following protocols are generalized procedures based on established methodologies for the synthesis of such compounds, using cis-3-aminomethylcyclopentylmethanol as a representative starting material.[1][2]
Protocol 1: Synthesis of a Purine-Based Carbocyclic Nucleoside Analogue
This protocol describes a linear approach to constructing a purine (B94841) ring onto the aminocyclopentanol scaffold.
Step 1: Reaction with 4,6-dichloro-5-aminopyrimidine
-
In a round-bottom flask, dissolve cis-3-aminomethylcyclopentylmethanol (1.0 eq.) and 4,6-dichloro-5-aminopyrimidine (1.05 eq.) in absolute ethanol.
-
Add triethylamine (B128534) (2.5 eq.) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the intermediate.
Step 2: Ring Closure to Form the Purine Ring
-
Dissolve the intermediate from Step 1 in a mixture of triethyl orthoformate and concentrated hydrochloric acid.[5]
-
Stir the suspension at room temperature for 12-16 hours.[5]
-
Filter the resulting precipitate, wash with cold ethanol, and dry to obtain the cyclized purine intermediate.[5]
Step 3: Amination (if applicable)
-
To introduce an amino group at the 6-position (e.g., to form an adenine analogue), the 6-chloro group is displaced.
-
Heat the purine intermediate in a sealed tube with a solution of ammonia (B1221849) in methanol.
-
After cooling, the solvent is evaporated, and the residue is purified by chromatography to yield the final carbocyclic nucleoside.
Protocol 2: Antiviral Activity Assay
This is a general procedure for evaluating the antiviral efficacy of the synthesized compounds.[4]
-
Cell and Virus Preparation: Seed appropriate host cells (e.g., CEM cells for HIV, HeLa cells for HSV) in 96-well microtiter plates.[4]
-
Compound Addition: Prepare serial dilutions of the synthesized carbocyclic nucleoside analogues and add them to the wells.
-
Viral Infection: Add a standardized amount of the virus to the wells to induce a cytopathic effect (CPE) in the control wells (no compound).[4]
-
Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator until a clear CPE is observed in the control wells.
-
Quantification of Antiviral Effect: Assess cell viability using a suitable method, such as the MTT assay, which measures mitochondrial activity. The EC₅₀ value is then calculated as the compound concentration required to reduce the viral CPE by 50%.
-
Cytotoxicity Assay: To determine the compound's toxicity, perform the same assay on uninfected cells. The CC₅₀ value is the concentration that reduces the viability of uninfected cells by 50%.[4]
Visualizations
Experimental Workflow
Caption: A general workflow for the synthesis and evaluation of carbocyclic nucleosides.
Mechanism of Action: Abacavir (Representative Carbocyclic Nucleoside)
Caption: Mechanism of action of Abacavir, a carbocyclic nucleoside reverse transcriptase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
Application Note: A Robust Synthetic Protocol for (1S,3S)-3-Aminomethyl-cyclopentanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,3S)-3-Aminomethyl-cyclopentanol and its derivatives are crucial chiral building blocks in the synthesis of various pharmaceutical compounds. This application note provides a detailed experimental protocol for the synthesis of (1R,3S)-3-amino-1-cyclopentanol, a closely related stereoisomer, which serves as a key intermediate for antiviral drugs like Bictegravir. The described multi-step synthesis employs an asymmetric cycloaddition reaction to establish the desired stereochemistry, followed by sequential reduction and deprotection steps. This method is advantageous due to its reasonable route, mild reaction conditions, and good stereoselectivity, making it suitable for scale-up production.[1][2]
Synthetic Pathway Overview
The synthesis commences with an asymmetric Diels-Alder reaction between cyclopentadiene (B3395910) and a chiral N-acylhydroxylamine derivative to construct the two chiral centers of the target molecule.[1][2] The resulting cycloadduct undergoes hydrogenation to saturate the double bond, followed by the cleavage of the amido bond. A final hydrogenation step yields the desired (1R,3S)-3-amino-1-cyclopentanol.[1][2]
References
Application Notes and Protocols for the Synthesis of Carbocyclic Nucleoside Analogues Using (1S,3S)-3-Aminomethyl-cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbocyclic nucleoside analogues are a significant class of therapeutic agents, renowned for their antiviral and anticancer properties. This is attributed to the replacement of the furanose ring's oxygen with a methylene (B1212753) group, enhancing metabolic stability. This document provides detailed application notes and experimental protocols for the synthesis of carbocyclic nucleoside analogues utilizing (1S,3S)-3-Aminomethyl-cyclopentanol as a key chiral precursor. We will delve into synthetic strategies, present available biological activity data, and illustrate the general mechanism of action.
Introduction
The pursuit of more effective antiviral and anticancer therapies has driven extensive research into nucleoside analogues. Carbocyclic nucleosides, where a carbocyclic ring replaces the sugar moiety, represent a pivotal advancement. This structural modification shields the glycosidic bond from enzymatic cleavage by phosphorylases and hydrolases, thereby extending the in vivo half-life of these drugs. The cyclopentane (B165970) ring's conformational flexibility can also facilitate unique interactions with target enzymes, potentially leading to enhanced efficacy and selectivity. The synthesis of these complex molecules is primarily achieved through two strategic approaches: linear synthesis and convergent synthesis. The linear approach involves the stepwise construction of the heterocyclic base (purine or pyrimidine) onto the pre-formed aminocyclopentane scaffold. Conversely, the convergent approach entails coupling a complete heterocyclic base with a functionalized cyclopentane derivative.
Data Presentation
Direct quantitative biological activity data for carbocyclic nucleoside analogues synthesized specifically from this compound is limited in publicly available literature. A key study by Balo, C. et al. (1997) reported the synthesis of adenine (B156593), hypoxanthine, 8-azahypoxanthine, uracil, and 5-iodouracil (B140508) analogues from cis-3-Aminomethylcyclopentylmethanol. The study concluded that none of these compounds exhibited appreciable activity against a panel of eighteen viruses.[1][2] However, two of the synthesized compounds demonstrated weak cytostatic activity against three tumor cell lines.[1][2]
To provide a quantitative perspective, the following table summarizes the in vitro cytostatic and antiviral activities of a series of structurally related carbocyclic nucleoside analogues.
| Compound | Nucleobase | Cell Line | Cytostatic Activity IC₅₀ (µM) | Antiviral Activity EC₅₀ (µM) | Virus |
| Analogue 1 | Adenine | L1210 | >100 | >100 | HSV-1, VSV |
| Analogue 2 | Guanine | L1210 | >100 | >100 | HSV-1, VSV |
| Analogue 3 | Uracil | L1210 | >100 | >100 | HSV-1, VSV |
| Analogue 4 | Cytosine | L1210 | >100 | >100 | HSV-1, VSV |
| Analogue 5 | Thymine | L1210 | >100 | >100 | HSV-1, VSV |
Note: Data presented is representative of carbocyclic nucleoside analogues and may not directly reflect the activity of compounds derived from this compound. IC₅₀ is the concentration of the compound that inhibits cell proliferation by 50%. EC₅₀ is the concentration of the compound that inhibits the viral cytopathic effect by 50%. HSV-1: Herpes Simplex Virus 1; VSV: Vesicular Stomatitis Virus.
Experimental Protocols
The synthesis of carbocyclic nucleoside analogues from this compound can be achieved through two primary strategies: linear and convergent synthesis.
Linear Synthesis of a Purine-based Carbocyclic Nucleoside Analogue
This approach involves the step-wise construction of the heterocyclic base onto the aminocyclopentanol scaffold.
Caption: Linear synthesis workflow for a purine-based analogue.
Protocol:
-
Reaction with 4,6-dichloro-5-aminopyrimidine:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and 4,6-dichloro-5-aminopyrimidine (1.1 equivalents) in a suitable solvent such as n-butanol or ethanol.
-
Add a base, for example, triethylamine (B128534) (1.5 equivalents), to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting intermediate by column chromatography on silica (B1680970) gel.
-
-
Ring Closure to form the Purine Ring:
-
Dissolve the intermediate from the previous step in a suitable reagent for ring closure, such as triethyl orthoformate.
-
Add a catalytic amount of an acid, for instance, concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as indicated by TLC.
-
Neutralize the reaction mixture carefully with a base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired carbocyclic purine nucleoside analogue.
-
Convergent Synthesis via Mitsunobu Reaction
This method involves the direct coupling of the aminocyclopentanol derivative with a pre-formed heterocyclic base. The amino group of this compound would likely require protection prior to this reaction.
Caption: Convergent synthesis via the Mitsunobu reaction.
Protocol:
-
Preparation of the Reaction Mixture:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the N-protected this compound (1 equivalent), the desired heterocyclic base (e.g., adenine or uracil, 1.2 equivalents), and triphenylphosphine (B44618) (PPh₃, 1.5 equivalents) in dry, aprotic solvent like tetrahydrofuran (B95107) (THF).
-
-
Addition of Azodicarboxylate:
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents), in the same dry solvent.
-
Maintain the temperature below 10 °C during the addition as the reaction can be exothermic.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the protected carbocyclic nucleoside analogue.
-
-
Deprotection:
-
Remove the protecting group from the amino moiety under appropriate conditions to yield the final carbocyclic nucleoside analogue. The choice of deprotection conditions will depend on the protecting group used.
-
Biological Activity Assays
Cytostatic Activity Assay:
-
Cell Culture: Culture the desired cancer cell lines (e.g., L1210, HeLa, CEM) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Prepare a stock solution of the synthesized carbocyclic nucleoside analogue in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density.
-
Treatment: Add the serially diluted compounds to the wells and incubate for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Determine cell viability using a suitable method, such as the MTT assay or by direct cell counting.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Antiviral Activity Assay:
-
Host Cell Culture: Grow a monolayer of host cells susceptible to the virus of interest in 96-well plates.
-
Viral Infection: Infect the cells with a specific multiplicity of infection (MOI) of the virus.
-
Compound Treatment: Simultaneously or post-infection, add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells.
-
CPE Evaluation: Assess the extent of CPE in each well, often by microscopic observation or by using a cell viability assay (e.g., MTS assay).
-
Data Analysis: Calculate the EC₅₀ value, the concentration of the compound that protects 50% of the cells from the viral CPE.
Mechanism of Action: A Generalized Signaling Pathway
Carbocyclic nucleoside analogues typically exert their antiviral effects by interfering with viral nucleic acid synthesis. This generally involves intracellular phosphorylation to the active triphosphate form, which then acts as a competitive inhibitor or a chain terminator of viral polymerases.
Caption: General mechanism of action for carbocyclic nucleosides.
This pathway illustrates that upon entering a cell, the carbocyclic nucleoside analogue is sequentially phosphorylated by host or viral kinases to its active triphosphate form. This active metabolite can then compete with the natural nucleoside triphosphates for the active site of the viral polymerase. If incorporated into the growing viral DNA or RNA chain, it leads to chain termination due to the absence of a 3'-hydroxyl group or through conformational disruption, thereby halting viral replication.
References
Application of (1S,3S)-3-Aminomethyl-cyclopentanol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3S)-3-Aminomethyl-cyclopentanol is a chiral bifunctional molecule that serves as a crucial building block in medicinal chemistry. Its rigid cyclopentane (B165970) scaffold, combined with the stereochemically defined cis relationship between the aminomethyl and hydroxyl groups, makes it a valuable precursor for the synthesis of complex molecular architectures. The primary application of this synthon lies in the development of carbocyclic nucleoside analogues, a class of compounds with significant potential as antiviral and anticancer agents.
The replacement of the furanose sugar moiety in natural nucleosides with a carbocyclic ring, such as cyclopentane, imparts several advantageous properties to the resulting analogues. These include enhanced metabolic stability due to the absence of a glycosidic bond, which is susceptible to enzymatic cleavage by phosphorylases and hydrolases. This increased stability can lead to an improved pharmacokinetic profile and greater therapeutic efficacy.
Application Notes
Chiral Scaffold for Carbocyclic Nucleoside Analogues
The principal application of this compound is as a chiral scaffold for the synthesis of carbocyclic nucleoside analogues.[1][2] The stereochemistry of the cyclopentane core is critical for the biological activity of the resulting compounds, as it dictates the spatial orientation of the nucleobase and other substituents, which is crucial for interaction with biological targets such as viral polymerases or other enzymes.
Development of Antiviral Agents
Carbocyclic nucleoside analogues derived from aminocyclopentanol scaffolds have demonstrated significant potential as antiviral agents. Analogues synthesized from chiral cyclopentane precursors have shown activity against a range of viruses, including orthopoxviruses (e.g., vaccinia virus, cowpox virus) and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).[1] The mechanism of action is often attributed to the inhibition of viral nucleic acid replication.
The importance of stereochemistry is highlighted by the fact that the (1R,3S) isomer of a related compound, 3-aminocyclopentanol, is a key intermediate in the synthesis of Bictegravir, a potent integrase strand transfer inhibitor for the treatment of HIV-1 infection. While direct analogues of this compound have been investigated, a study on carbocyclic nucleosides from the related cis-3-aminomethylcyclopentylmethanol did not show significant antiviral activity against a panel of eighteen viruses, underscoring the precise structural requirements for potent biological activity.[3]
Application in Anticancer Research
The structural similarity of carbocyclic nucleosides to natural nucleosides allows them to interfere with cellular processes involved in DNA and RNA synthesis, making them candidates for anticancer drug development. While specific anticancer data for derivatives of this compound are not extensively reported in the public domain, the general class of carbocyclic nucleosides has been a focus of anticancer research. For instance, some carbocyclic nucleosides have shown weak cytostatic activity against certain tumor cell lines.[3]
Quantitative Data
The following table summarizes the biological activity of selected cyclopentane-containing compounds. It is important to note that these compounds are not all direct derivatives of this compound but represent the therapeutic potential of the cyclopentane scaffold in medicinal chemistry.
| Compound Class | Target | Compound Example | IC50/EC50 | Reference |
| Neuraminidase Inhibitor | Influenza A and B Neuraminidase | RWJ-270201 (BCX-1812) | <10 nM | [4] |
| Neuraminidase Inhibitor | Influenza A and B Neuraminidase | Compound 50 (deoxy derivative) | <1 nM | [4] |
| Anti-HIV Agent | HIV-1 | Pyrazole amide 15f | 24 µM | [5] |
Experimental Protocols
Protocol 1: General Synthesis of a Carbocyclic Nucleoside Analogue
This protocol outlines a generalized convergent synthetic approach for a carbocyclic nucleoside analogue starting from this compound.
Step 1: Protection of Functional Groups
-
Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, DMF).
-
Add a suitable protecting group for the primary amine (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Protect the hydroxyl group using a suitable protecting group (e.g., TBDMSCl with imidazole).
-
Purify the diprotected intermediate by column chromatography.
Step 2: Coupling with a Nucleobase
-
Dissolve the protected aminocyclopentanol derivative in an anhydrous solvent (e.g., THF, dioxane).
-
Add the desired heterocyclic base (e.g., a purine (B94841) or pyrimidine).
-
Perform a coupling reaction, such as a Mitsunobu reaction (using DEAD or DIAD and triphenylphosphine) or an SNAr reaction if the base is appropriately activated.
-
Monitor the reaction by TLC and purify the coupled product by column chromatography.
Step 3: Deprotection
-
Selectively remove the protecting groups under appropriate conditions. For example, a Boc group can be removed with trifluoroacetic acid, and a TBDMS group can be removed with TBAF.
-
Purify the final carbocyclic nucleoside analogue by column chromatography or recrystallization.
Protocol 2: Antiviral Activity Assay (Generalized Plaque Reduction Assay)
-
Cell Culture: Seed susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 24-well plates and grow to confluence.
-
Virus Infection: Remove the culture medium and infect the cell monolayers with a known titer of the virus for 1-2 hours at 37°C.
-
Compound Treatment: Prepare serial dilutions of the synthesized carbocyclic nucleoside analogues in the appropriate cell culture medium.
-
After the infection period, remove the virus inoculum and add the medium containing the test compounds to the respective wells.
-
Plaque Formation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Staining and Counting: Fix the cells with a suitable fixative (e.g., methanol) and stain with a staining solution (e.g., crystal violet).
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Data Analysis: Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%) by plotting the percentage of plaque reduction against the compound concentration.
Visualizations
Caption: General workflow from chiral building block to lead optimization.
Caption: Proposed mechanism of action for antiviral carbocyclic nucleoside analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of (1S,3S)-3-Aminomethyl-cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,3S)-3-Aminomethyl-cyclopentanol is a crucial chiral building block in the synthesis of various pharmaceutical compounds, notably as an intermediate in the production of antiviral drugs like Abacavir. Its specific stereochemistry is essential for the biological activity of the final active pharmaceutical ingredient (API). This document provides a detailed application note and a representative protocol for the scale-up synthesis of this compound, focusing on a stereoselective approach amenable to industrial production. The proposed synthesis aims for high purity, good yield, and operational safety, addressing the critical needs of pharmaceutical development.
Introduction
The demand for enantiomerically pure intermediates is a cornerstone of modern drug development. This compound, with its two chiral centers, presents a synthetic challenge that requires precise stereochemical control to avoid the formation of unwanted diastereomers. This document outlines a robust synthetic strategy designed for scalability, providing researchers and process chemists with the necessary details to implement and adapt the synthesis for their specific requirements.
Proposed Synthetic Pathway
A plausible and scalable synthetic route to this compound can be envisioned starting from a readily available chiral precursor, such as a derivative of cyclopentene (B43876) with the desired absolute stereochemistry. A key strategic element is the introduction of a functional group that can be stereoselectively converted into the target aminomethyl and hydroxyl moieties. The following multi-step synthesis is a representative pathway.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are detailed representations of the steps outlined in the synthetic pathway. Safety precautions, including the use of personal protective equipment (PPE) and conducting reactions in a well-ventilated fume hood, are mandatory.
Step 1: Synthesis of (1S,3S)-3-(Hydroxymethyl)cyclopentanol (Intermediate 1)
This step involves the stereoselective hydroboration-oxidation of a suitable chiral cyclopentene precursor to establish the desired stereochemistry of the hydroxyl and hydroxymethyl groups.
Materials:
-
Chiral cyclopentene derivative
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Sodium hydroxide (B78521) (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
A dry, nitrogen-flushed reactor is charged with the chiral cyclopentene derivative and anhydrous THF.
-
The solution is cooled to 0 °C in an ice bath.
-
The borane-THF complex is added dropwise while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is carefully quenched by the slow addition of water, followed by the dropwise addition of 3 M NaOH solution.
-
The mixture is cooled to 0 °C, and 30% H2O2 is added slowly, ensuring the temperature does not exceed 20 °C.
-
After stirring for 1 hour at room temperature, the layers are separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield Intermediate 1.
Step 2: Synthesis of (1S,3S)-3-(Azidomethyl)cyclopentanol (Intermediate 2)
This two-part step involves the selective activation of the primary alcohol followed by nucleophilic substitution with an azide.
Materials:
-
Intermediate 1
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Sodium azide (NaN3)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Water
Procedure:
-
Mesylation: Intermediate 1 is dissolved in anhydrous DCM in a dry reactor and cooled to 0 °C.
-
Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride.
-
The reaction is stirred at 0 °C for 2 hours.
-
The reaction is quenched with water, and the layers are separated. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude mesylate.
-
Azide Displacement: The crude mesylate is dissolved in anhydrous DMF.
-
Sodium azide is added in one portion, and the mixture is heated to 80 °C and stirred for 12 hours.
-
The reaction mixture is cooled to room temperature and diluted with water.
-
The product is extracted with diethyl ether.
-
The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield Intermediate 2.
Step 3: Synthesis of this compound (Final Product)
The final step is the reduction of the azide to the primary amine via catalytic hydrogenation.
Materials:
-
Intermediate 2
-
Palladium on carbon (10 wt. % Pd)
-
Hydrogen gas
Procedure:
-
Intermediate 2 is dissolved in methanol in a hydrogenation vessel.
-
Palladium on carbon is carefully added to the solution.
-
The vessel is sealed and purged with nitrogen, followed by hydrogen.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically 50 psi) at room temperature for 12-16 hours.
-
Upon reaction completion (monitored by TLC or LC-MS), the catalyst is carefully filtered off through a pad of Celite®. Caution: Palladium on carbon is pyrophoric and should be handled with care.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation or crystallization if necessary to achieve high purity.
Data Presentation
The following tables summarize the expected quantitative data for the scale-up synthesis.
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Hydroboration-Oxidation | BH3-THF, H2O2, NaOH | THF | 0 to RT | 5 | 85-90 |
| 2a | Mesylation | MsCl, Et3N | DCM | 0 | 2 | >95 (crude) |
| 2b | Azide Displacement | NaN3 | DMF | 80 | 12 | 80-85 (over 2 steps) |
| 3 | Azide Reduction | H2, 10% Pd/C | Methanol | RT | 12-16 | >95 |
Table 2: Purity Profile of Intermediates and Final Product
| Compound | Analytical Method | Typical Purity (%) | Key Impurities |
| Intermediate 1 | GC-MS, ¹H NMR | >98 | Diastereomers, unreacted starting material |
| Intermediate 2 | LC-MS, ¹H NMR | >97 | Unreacted mesylate |
| Final Product | HPLC, Chiral HPLC, ¹H NMR, ¹³C NMR | >99 | Diastereomeric impurities, residual solvent |
Logical Relationships and Workflows
The overall process can be visualized as a linear sequence of transformations, with critical quality control points after each major step.
Caption: Logical workflow with integrated quality control points.
Conclusion
The provided synthetic route and protocols offer a comprehensive guide for the scale-up synthesis of this compound. This application note is intended to serve as a foundational document for process development and optimization. Researchers and scientists are encouraged to adapt and refine these methods to suit their specific laboratory or manufacturing capabilities, always prioritizing safety and product quality. The successful implementation of a robust and scalable synthesis for this key intermediate is a critical step in the efficient production of life-saving pharmaceuticals.
Anwendungsbeispiele und Protokolle für die Derivatisierung von (1S,3S)-3-Aminomethyl-cyclopentanol
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: (1S,3S)-3-Aminomethyl-cyclopentanol ist ein vielseitiger chiraler Baustein, der in der medizinischen Chemie und der Arzneimittelentwicklung von großem Interesse ist. Seine bifunktionelle Natur, die eine primäre Aminogruppe und eine sekundäre Hydroxylgruppe in einer stereochemisch definierten Anordnung umfasst, ermöglicht eine breite Palette von Derivatisierungsreaktionen. Diese Derivate sind wertvolle Zwischenprodukte für die Synthese komplexer Moleküle, einschließlich potenzieller pharmazeutischer Wirkstoffe. Diese Anwendungsbeispiele bieten detaillierte Protokolle für gängige Derivatisierungsreaktionen dieses Moleküls, die für die Erstellung von Substanzbibliotheken und die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) entscheidend sind.
N-Acylierung: Synthese von Amiden
Die N-Acylierung ist eine fundamentale Reaktion zur Umwandlung der primären Amingruppe in ein Amid. Amide sind in vielen pharmazeutischen Wirkstoffen vorhanden und können die pharmakokinetischen und pharmakodynamischen Eigenschaften eines Moleküls erheblich beeinflussen.
Experimentelles Protokoll: N-Acetylierung
Dieses Protokoll beschreibt die N-Acetylierung von this compound unter Verwendung von Essigsäureanhydrid.
Materialien:
-
This compound
-
Essigsäureanhydrid
-
Triethylamin (TEA)
-
Dichlormethan (DCM)
-
Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Kieselgel für die Säulenchromatographie
-
Lösungsmittel für die Säulenchromatographie (z. B. Ethylacetat/Hexan-Gemisch)
Vorgehensweise:
-
In einem trockenen 50-ml-Rundkolben werden 1,0 g (8,68 mmol) this compound in 20 ml wasserfreiem DCM gelöst.
-
Die Lösung wird auf 0 °C in einem Eisbad abgekühlt.
-
1,3 ml (9,55 mmol, 1,1 Äquivalente) Triethylamin werden zu der gerührten Lösung gegeben.
-
0,9 ml (9,55 mmol, 1,1 Äquivalente) Essigsäureanhydrid werden langsam tropfenweise zugegeben.
-
Das Reaktionsgemisch wird 2 Stunden bei 0 °C und anschließend über Nacht bei Raumtemperatur gerührt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Nach Abschluss der Reaktion wird das Gemisch mit 20 ml gesättigter NaHCO₃-Lösung versetzt und kräftig gerührt.
-
Die organische Phase wird abgetrennt und die wässrige Phase dreimal mit je 20 ml DCM extrahiert.
-
Die vereinigten organischen Phasen werden über wasserfreiem Na₂SO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Der Rohprodukt wird durch Kieselgel-Säulenchromatographie unter Verwendung eines geeigneten Lösungsmittelgradienten (z. B. 5 % Methanol in Dichlormethan) gereinigt, um das reine N-acetylierte Produkt zu erhalten.
Quantitative Daten (Beispiel)
| Eigenschaft | Wert |
| Produkt | N-((1S,3S)-3-Hydroxycyclopentyl)methyl)acetamid |
| Ausbeute | 85-95 % |
| Reinheit (LC-MS) | >98 % |
| Reaktionszeit | 12-16 Stunden |
N-Alkylierung: Synthese von sekundären Aminen durch reduktive Aminierung
Die reduktive Aminierung ist eine effiziente Methode zur Bildung von C-N-Bindungen und zur Synthese von sekundären und tertiären Aminen. Diese Reaktion ist besonders nützlich für die Einführung verschiedener Alkyl- oder Aryl-Substituenten am Stickstoffatom.
Experimentelles Protokoll: Reduktive Aminierung mit Benzaldehyd
Dieses Protokoll beschreibt die Synthese des N-Benzyl-Derivats von this compound.
Materialien:
-
This compound
-
Benzaldehyd
-
Natriumtriacetoxyborhydrid (STAB)
-
Dichlormethan (DCM)
-
Methanol (MeOH)
-
Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Vorgehensweise:
-
1,0 g (8,68 mmol) this compound in 30 ml DCM in einem 100-ml-Rundkolben lösen.
-
0,92 ml (9,11 mmol, 1,05 Äquivalente) Benzaldehyd zugeben und das Gemisch 1 Stunde bei Raumtemperatur rühren, um die Bildung des Imins zu ermöglichen.
-
In einem separaten Kolben eine Aufschlämmung von 2,2 g (10,4 mmol, 1,2 Äquivalente) Natriumtriacetoxyborhydrid in 10 ml DCM herstellen.
-
Die STAB-Aufschlämmung langsam und portionsweise zum Reaktionsgemisch geben.
-
Das Reaktionsgemisch über Nacht bei Raumtemperatur rühren.
-
Den Reaktionsfortschritt mittels DC überwachen.
-
Nach Abschluss der Reaktion wird diese vorsichtig mit 30 ml gesättigter NaHCO₃-Lösung gequencht.
-
Die organische Phase wird abgetrennt und die wässrige Phase dreimal mit je 20 ml DCM extrahiert.
-
Die vereinigten organischen Phasen werden über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Kieselgel-Säulenchromatographie gereinigt.
Quantitative Daten (Beispiel)
| Eigenschaft | Wert |
| Produkt | (1S,3S)-3-((Benzylamino)methyl)cyclopentanol |
| Ausbeute | 70-85 % |
| Reinheit (LC-MS) | >97 % |
| Reaktionszeit | 12-18 Stunden |
Synthese von Sulfonamiden
Sulfonamide sind eine wichtige Klasse von Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten. Die Reaktion der primären Amingruppe mit einem Sulfonylchlorid in Gegenwart einer Base ist ein gängiger Weg zur Synthese dieser Derivate.
Experimentelles Protokoll: Reaktion mit Tosylchlorid
Materialien:
-
This compound
-
p-Toluolsulfonylchlorid (Tosylchlorid, TsCl)
-
Pyridin
-
Dichlormethan (DCM)
-
1 M Salzsäure (HCl)
-
Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
Vorgehensweise:
-
1,0 g (8,68 mmol) this compound in 20 ml wasserfreiem DCM und 5 ml Pyridin in einem trockenen Rundkolben lösen.
-
Die Lösung auf 0 °C abkühlen.
-
1,82 g (9,55 mmol, 1,1 Äquivalente) Tosylchlorid portionsweise über 15 Minuten zugeben.
-
Das Reaktionsgemisch 30 Minuten bei 0 °C und dann 4 Stunden bei Raumtemperatur rühren lassen.
-
Das Reaktionsgemisch mit 50 ml DCM verdünnen und nacheinander mit 20 ml 1 M HCl, 20 ml Wasser und 20 ml gesättigter NaHCO₃-Lösung waschen.
-
Die organische Phase über MgSO₄ trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen.
-
Das Rohprodukt durch Umkristallisation oder Kieselgel-Säulenchromatographie reinigen.
Quantitative Daten (Beispiel)
| Eigenschaft | Wert |
| Produkt | N-((1S,3S)-3-Hydroxycyclopentyl)methyl)-4-methylbenzolsulfonamid |
| Ausbeute | 80-90 % |
| Reinheit (LC-MS) | >98 % |
| Reaktionszeit | 4.5 Stunden |
Synthese von Harnstoff-Derivaten
Harnstoff-Derivate sind in der medizinischen Chemie von großer Bedeutung, da sie als Wasserstoffbrücken-Donoren und -Akzeptoren fungieren können. Sie werden typischerweise durch die Reaktion eines Amins mit einem Isocyanat hergestellt.
Experimentelles Protokoll: Reaktion mit Phenylisocyanat
Materialien:
-
This compound
-
Phenylisocyanat
-
Tetrahydrofuran (THF), wasserfrei
-
Hexan
Vorgehensweise:
-
1,0 g (8,68 mmol) this compound in 25 ml wasserfreiem THF in einem trockenen Rundkolben lösen.
-
Die Lösung auf 0 °C abkühlen.
-
1,0 ml (9,11 mmol, 1,05 Äquivalente) Phenylisocyanat langsam zu der gerührten Lösung tropfen.
-
Das Reaktionsgemisch 2 Stunden bei Raumtemperatur rühren lassen.
-
Der Reaktionsfortschritt wird mittels DC überwacht.
-
Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt.
-
Der feste Rückstand wird mit Hexan verrieben, um überschüssiges Reagenz zu entfernen, und dann durch Filtration gesammelt.
-
Das Produkt wird im Vakuum getrocknet. Eine weitere Reinigung ist in der Regel nicht erforderlich.
Quantitative Daten (Beispiel)
| Eigenschaft | Wert |
| Produkt | 1-(((1S,3S)-3-Hydroxycyclopentyl)methyl)-3-phenylharnstoff |
| Ausbeute | >95 % |
| Reinheit (LC-MS) | >99 % |
| Reaktionszeit | 2 Stunden |
Visualisierungen
Allgemeiner Arbeitsablauf für die Derivatisierung
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.
Logische Beziehung der Protokollschritte (Beispiel: Reduktive Aminierung)
Abbildung 2: Logische Abfolge der reduktiven Aminierung.
Application Notes and Protocols for the Synthesis of CCR2 Antagonists Utilizing (1S,3S)-3-Aminomethyl-cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the chiral building block, (1S,3S)-3-aminomethyl-cyclopentanol, in the synthesis of potential C-C chemokine receptor 2 (CCR2) antagonists. The information is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and development.
Introduction to CCR2 Antagonism
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] This signaling axis is implicated in the pathogenesis of a multitude of inflammatory and fibrotic diseases. Consequently, the development of small molecule antagonists of CCR2 is a significant therapeutic strategy for conditions such as atherosclerosis, multiple sclerosis, and type 2 diabetes. The unique stereochemical configuration of this compound makes it a valuable starting material for the synthesis of novel cyclopentane-based CCR2 antagonists.
CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor, initiates a cascade of downstream signaling events. This activation leads to monocyte and macrophage migration, proliferation, and cytokine production, contributing to the inflammatory response. Key signaling pathways activated by the CCL2/CCR2 axis include the PI3K/Akt, JAK/STAT, and MAPK pathways.[1]
Proposed Synthesis of a Novel CCR2 Antagonist
While direct synthesis of a CCR2 antagonist from this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be designed based on the established chemistry of related cyclopentane-based antagonists. The proposed synthesis involves a key amide bond formation between the primary amine of this compound and a suitable carboxylic acid fragment, a common feature in many CCR2 antagonist structures.
The following experimental workflow outlines the proposed synthetic strategy.
Experimental Protocols
The following are generalized protocols for the key steps in the proposed synthesis. Researchers should adapt these methods based on the specific properties of the chosen carboxylic acid and any protecting groups used.
Protocol 1: Amide Coupling Reaction
This protocol describes the formation of the amide bond between this compound and a representative carboxylic acid.
Materials:
-
This compound
-
Substituted carboxylic acid (R-COOH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the substituted carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Protocol 2: Biological Activity Assessment (In Vitro)
The synthesized compounds should be evaluated for their ability to antagonize the CCR2 receptor. A common in vitro assay is a competitive binding assay.
Materials:
-
Synthesized compound
-
Human embryonic kidney (HEK) 293 cells stably expressing human CCR2
-
Radiolabeled CCL2 (e.g., [125I]-CCL2)
-
Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Plate the CCR2-expressing HEK293 cells in a 96-well plate.
-
Prepare serial dilutions of the synthesized compound in binding buffer.
-
Add the diluted compound to the cells, followed by the addition of a fixed concentration of [125I]-CCL2.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow for competitive binding.
-
Wash the cells to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the specific binding of [125I]-CCL2 to the CCR2 receptor.
Data Presentation
The following tables provide a template for presenting the expected and obtained data from the synthesis and biological evaluation of the novel CCR2 antagonists.
Table 1: Synthetic Yield and Purity of a Representative CCR2 Antagonist
| Step | Product | Expected Yield (%) | Actual Yield (%) | Purity (by HPLC) (%) |
| 1 | Amide Coupling Product | 70-85 | ||
| 2 | Final Purified Product | 85-95 (of purification) | >95 |
Table 2: In Vitro Biological Activity of a Representative CCR2 Antagonist
| Compound | CCR2 Binding Affinity (IC50, nM) |
| Representative Synthesized Antagonist | |
| Reference CCR2 Antagonist |
Conclusion
The chiral scaffold of this compound presents a promising starting point for the development of novel CCR2 antagonists. The proposed synthetic route, based on established amide coupling chemistry, provides a viable strategy for accessing these target molecules. Subsequent in vitro and in vivo evaluation will be crucial to determine the therapeutic potential of these newly synthesized compounds in treating inflammatory and fibrotic diseases.
References
Application Notes and Protocols: Protecting Group Strategies for (1S,3S)-3-Aminomethyl-cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3S)-3-Aminomethyl-cyclopentanol is a valuable chiral building block in pharmaceutical synthesis. Its bifunctional nature, containing both a primary amine and a secondary alcohol, necessitates the use of protecting groups to achieve selective transformations at other positions of the molecule. This document outlines detailed strategies and protocols for the protection and deprotection of the amino and hydroxyl groups of this compound, with a focus on orthogonal strategies that allow for the selective removal of one protecting group in the presence of another.
Protecting Group Strategies
The selection of an appropriate protecting group strategy is crucial for the successful synthesis of complex molecules. Key considerations include the stability of the protecting group to various reaction conditions, the ease of its introduction and removal, and the overall yield of the protection and deprotection steps. For this compound, the primary challenge lies in the selective protection of the more nucleophilic amine in the presence of the alcohol, or the protection of both functionalities with groups that can be removed under different conditions (orthogonal protection).
Commonly employed protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), while silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) are frequently used for alcohols.
Data Presentation: Comparison of Protecting Group Strategies
The following table summarizes common protecting group strategies for this compound, including typical reagents, reaction conditions, and expected yields based on analogous transformations.
| Functional Group | Protecting Group | Protection Reagents & Conditions | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) | Stability |
| Amine | Boc (tert-butyloxycarbonyl) | (Boc)₂O, TEA, THF, rt, 12-24 h | TFA/DCM or HCl/Dioxane, rt | >95% | >95% | Stable to basic and hydrogenolysis conditions. Labile to strong acids. |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl, NaHCO₃, Dioxane/H₂O, 0°C to rt, 4-12 h | H₂, Pd/C, MeOH, rt | >90% | >95% | Stable to acidic and basic conditions. Cleaved by hydrogenolysis. | |
| Alcohol | TBDMS (tert-butyldimethylsilyl) | TBDMS-Cl, Imidazole (B134444), DMF, rt, 12-24 h | TBAF, THF, rt or Acetic Acid/H₂O | >90% | >95% | Stable to basic and hydrogenolysis conditions. Labile to acidic and fluoride (B91410) ion conditions. |
Experimental Protocols
The following protocols provide detailed methodologies for the protection and deprotection of the amino and hydroxyl groups of this compound.
N-Protection of the Amino Group
Due to the higher nucleophilicity of the amine compared to the alcohol, selective N-protection can be readily achieved.
Protocol 1: N-Boc Protection
-
Dissolution: Dissolve this compound (1.0 eq) in tetrahydrofuran (B95107) (THF).
-
Base Addition: Add triethylamine (B128534) (TEA) (1.2 eq).
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1 eq) in THF dropwise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-Boc-(1S,3S)-3-aminomethyl-cyclopentanol.
Protocol 2: N-Cbz Protection
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of dioxane and water (2:1).
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 eq).
-
Reagent Addition: Cool the mixture to 0°C and add benzyl (B1604629) chloroformate (Cbz-Cl) (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by silica gel column chromatography to yield N-Cbz-(1S,3S)-3-aminomethyl-cyclopentanol.[1]
O-Protection of the Hydroxyl Group
To achieve selective O-protection, the amino group must first be protected.
Protocol 3: O-TBDMS Protection of N-Boc-(1S,3S)-3-aminomethyl-cyclopentanol
-
Dissolution: Dissolve N-Boc-(1S,3S)-3-aminomethyl-cyclopentanol (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Deprotection Protocols
Protocol 4: Deprotection of N-Boc Group
-
Dissolution: Dissolve the N-Boc protected compound in dichloromethane (B109758) (DCM).
-
Reagent Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or a saturated solution of HCl in dioxane.
-
Reaction: Stir the solution at room temperature for 1-4 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a suitable solvent (e.g., toluene) to remove excess acid. The resulting amine salt can be used directly or neutralized with a base.[2]
Protocol 5: Deprotection of N-Cbz Group
-
Dissolution: Dissolve the N-Cbz protected compound in methanol (B129727) (MeOH).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Reaction: Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[3]
Protocol 6: Deprotection of O-TBDMS Group
-
Dissolution: Dissolve the O-TBDMS protected compound in tetrahydrofuran (THF).
-
Reagent Addition: Add a 1M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Orthogonal Protecting Group Strategy
An orthogonal protecting group strategy allows for the selective deprotection of one functional group while another remains protected. A common orthogonal approach for this compound involves the use of a Boc group for the amine and a TBDMS group for the alcohol. The Boc group is acid-labile, while the TBDMS group is removed with fluoride ions, allowing for their independent cleavage.
Visualization of Orthogonal Strategy Workflow
Caption: Orthogonal protection and deprotection workflow for this compound.
Logical Relationship for Protecting Group Selection
The choice of protecting groups depends on the planned subsequent synthetic steps. The following diagram illustrates a decision-making process for selecting a protecting group strategy.
Caption: Decision tree for selecting a protecting group strategy.
Conclusion
The strategic use of protecting groups is fundamental to the successful incorporation of this compound into complex target molecules. The protocols and strategies outlined in this document provide a comprehensive guide for researchers in the field of drug discovery and development, enabling selective functionalization and efficient synthesis. The choice between different protecting groups should always be guided by the specific requirements of the synthetic route, particularly the compatibility of the protecting groups with subsequent reaction conditions.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (1S,3S)-3-Aminomethyl-cyclopentanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of (1S,3S)-3-Aminomethyl-cyclopentanol from reaction mixtures. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, residual solvents, and diastereomers (e.g., (1R,3S), (1S,3R), and (1R,3R) isomers) depending on the synthetic route.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques are typically a combination of extraction, chromatography, and crystallization. The choice of method depends on the scale of the purification and the nature of the impurities.
Q3: How can I convert the purified free base of this compound to a more stable salt form?
A3: The purified free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent like isopropanol (B130326) and treating it with a solution of hydrogen chloride in isopropanol. The salt often precipitates as a crystalline solid which can be isolated by filtration.[1]
Q4: What are the recommended storage conditions for purified this compound?
A4: It is recommended to store the purified compound, preferably as a stable salt, in a well-sealed container at low temperatures (e.g., -20°C) to prevent degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Low Yield After Extraction
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the aqueous phase | Ensure the aqueous phase is sufficiently basic (pH > 10) before extracting the free base with an organic solvent. |
| Insufficient number of extractions | Perform multiple extractions (at least 3) with the organic solvent to ensure complete removal of the product from the aqueous phase. |
| Emulsion formation | Add a small amount of brine to the separatory funnel to break up emulsions. |
Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate solvent system | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. A common system is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., methanol (B129727) or ethyl acetate) with a small amount of a basic modifier like triethylamine (B128534) to prevent streaking of the amine on the silica (B1680970) gel. |
| Column overloading | Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Co-elution of impurities | If impurities have similar polarity, consider a different stationary phase or an alternative purification method like crystallization. |
Crystallization Issues
| Potential Cause | Troubleshooting Steps |
| No crystal formation | - The solution may not be supersaturated. Concentrate the solution by slowly evaporating the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Ensure the solution is cooled slowly. Rapid cooling can lead to oiling out rather than crystallization. |
| Oiling out | This can occur if the melting point of the compound is lower than the boiling point of the solvent. Try a lower boiling point solvent or a solvent mixture. |
| Low purity of crystals | The crude material may contain a significant amount of impurities. Consider a preliminary purification step like column chromatography before crystallization. |
Quantitative Data
The following table summarizes illustrative purification data for a closely related compound, (1R,3S)-3-amino-cyclopentanol hydrochloride, which can serve as a reference for expected outcomes.
| Purification Step | Parameter | Value | Reference |
| Extraction | Yield | 82.1% | [2] |
| Chromatography | Purity | >95% | [3] |
| Crystallization | Yield | 80-86% | [1] |
| Crystallization | Purity | >98% | [4] |
Experimental Protocols
Protocol 1: General Extraction Procedure
-
Following the reaction, quench the reaction mixture with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).
-
Adjust the pH of the aqueous layer to >10 using a base such as sodium hydroxide.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
Protocol 2: Column Chromatography
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Protocol 3: Crystallization of the Hydrochloride Salt
-
Dissolve the purified this compound free base in isopropanol.
-
Slowly add a solution of hydrogen chloride in isopropanol dropwise with stirring.
-
Continue stirring at room temperature for several hours to allow for crystal formation.
-
If no crystals form, cool the solution in an ice bath.
-
Collect the white solid by filtration, wash with cold isopropanol, and dry under vacuum to obtain this compound hydrochloride.[1]
Visualizations
References
- 1. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Diastereoselective Synthesis of 3-Aminomethyl-cyclopentanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the diastereoselective synthesis of 3-Aminomethyl-cyclopentanol.
Troubleshooting Guide
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of 3-Aminomethyl-cyclopentanol can stem from several factors. Incomplete reactions are a common issue. To address this, monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Sub-optimal reaction conditions, such as temperature, pressure, or catalyst concentration, can also significantly impact the yield. A systematic variation of these parameters can help identify the optimal conditions for your specific setup.[1] Furthermore, the degradation of starting materials or the product can lead to lower yields. Ensure the use of purified reagents and dry solvents to minimize potential side reactions and degradation.
Question: I am observing a poor diastereomeric ratio (low cis/trans selectivity). How can I improve the diastereoselectivity of the reaction?
Answer: Achieving high diastereoselectivity is a critical challenge in the synthesis of 3-Aminomethyl-cyclopentanol. The choice of reducing agent is one of the most crucial factors, especially in the reduction of a cyclopentanone (B42830) precursor.[1] Bulky hydride reagents tend to favor the formation of the cis isomer due to steric hindrance. Lowering the reaction temperature, for instance to -78 °C, can also significantly enhance stereoselectivity.[1] The solvent can also play a role in the stereochemical outcome. It is advisable to screen different solvents to find the one that provides the best selectivity.
Question: I am observing the formation of multiple unidentified byproducts. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts is often due to side reactions caused by incorrect stoichiometry or unsuitable reaction conditions.[1] Carefully controlling the addition of reagents and ensuring accurate stoichiometry is crucial. The presence of impurities in starting materials or reagents can also lead to the formation of byproducts. Therefore, it is essential to use highly purified starting materials and high-purity solvents.[1] To understand and address the side reactions, it is recommended to identify the byproducts using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. The most common side product is the undesired diastereomer.[1] In syntheses involving reductive amination, over-alkylation of the amine can be a potential side reaction.
Question: I am having difficulty purifying the final product and separating the diastereomers. What purification methods are most effective?
Answer: The separation of diastereomers of 3-Aminomethyl-cyclopentanol can be challenging due to their similar physical properties. Column chromatography on silica (B1680970) gel is a standard and effective method for separating cis and trans isomers.[1] The choice of eluent system is critical for achieving good separation. A gradient of a polar solvent system, such as ethyl acetate (B1210297)/hexane or dichloromethane/methanol, is typically used.[1] For analytical purposes and for determining the diastereomeric ratio, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase column can be a very effective technique.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the diastereoselective synthesis of 3-Aminomethyl-cyclopentanol?
A1: A common and effective strategy for the synthesis of 3-Aminomethyl-cyclopentanol involves the stereoselective reduction of a 3-(aminomethyl)cyclopentanone precursor. This approach allows for the control of the stereochemistry at the hydroxyl group. An alternative route is the reductive amination of a 3-hydroxycyclopentanecarbaldehyde or a related ketone, which introduces the aminomethyl group. The use of chiral auxiliaries can also be employed to control the stereochemistry during the synthesis.
Q2: How does the choice of reducing agent affect the diastereoselectivity?
A2: The steric bulk of the reducing agent plays a significant role in determining the diastereoselectivity of the reduction of a substituted cyclopentanone. Bulky reducing agents, such as L-Selectride®, will preferentially attack the carbonyl group from the less hindered face, leading to a higher proportion of the cis isomer.[1] Less bulky reagents, like sodium borohydride, may result in lower diastereoselectivity.
Q3: What is the role of a chiral auxiliary in this synthesis?
A3: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to control the stereochemical outcome of a reaction.[2] In the synthesis of 3-Aminomethyl-cyclopentanol, a chiral auxiliary can be attached to a precursor molecule to direct the formation of a specific diastereomer. After the desired stereocenter has been established, the auxiliary is removed.[2]
Q4: How can I confirm the stereochemistry of the final product?
A4: The relative stereochemistry (cis or trans) of 3-Aminomethyl-cyclopentanol can be determined using ¹H NMR spectroscopy. The coupling constants between the protons on the carbons bearing the hydroxyl and aminomethyl groups can provide information about their relative orientation. For unambiguous determination of the absolute configuration, X-ray crystallography of a suitable crystalline derivative is the most definitive method.
Data Presentation
Table 1: Influence of Reducing Agent on Diastereoselectivity in the Reduction of a Substituted Cyclopentanone (Analogous System)
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| Sodium Borohydride | Methanol | 0 | ~ 3:1 |
| L-Selectride® | THF | -78 | > 20:1 |
| Lithium Tri-sec-butylborohydride | THF | -78 | > 20:1 |
Note: This data is representative for the reduction of a 3-(hydroxymethyl)cyclopentanone and serves as a guideline. Actual results may vary depending on the specific substrate and reaction conditions.[1]
Experimental Protocols
Protocol 1: Diastereoselective Reduction of 3-(N-protected-aminomethyl)cyclopentanone
This protocol describes a general procedure for the diastereoselective reduction of a 3-(N-protected-aminomethyl)cyclopentanone to favor the cis-3-(N-protected-aminomethyl)cyclopentanol.
Materials:
-
3-(N-protected-aminomethyl)cyclopentanone
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L-Selectride® (1.0 M solution in THF)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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Dissolve 3-(N-protected-aminomethyl)cyclopentanone (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 equivalents) to the cooled solution via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC.
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Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
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Extract the aqueous layer with ethyl acetate (3 times).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter and concentrate the organic layer under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to isolate the desired cis-3-(N-protected-aminomethyl)cyclopentanol.
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The protecting group can be removed under appropriate conditions to yield the final product.
Visualizations
Caption: Synthetic pathway for 3-Aminomethyl-cyclopentanol.
Caption: Troubleshooting decision workflow.
References
Optimization of reaction conditions for (1S,3S)-3-Aminomethyl-cyclopentanol synthesis
Welcome to the technical support center for the synthesis of (1S,3S)-3-Aminomethyl-cyclopentanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for obtaining this compound?
A1: The synthesis of this compound typically involves a multi-step sequence that establishes the two stereocenters on the cyclopentane (B165970) ring. A common approach involves the stereoselective reduction of a functionalized cyclopentanone (B42830) precursor, followed by the conversion of a suitable functional group to the aminomethyl moiety. Key strategies include:
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Stereoselective Reduction of a Ketone Precursor: This widely used method involves the reduction of a 3-substituted cyclopentanone, such as 3-cyanocyclopentanone. The choice of reducing agent is critical for achieving the desired cis or trans diastereoselectivity for the hydroxyl group relative to the substituent at the 3-position.
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Chiral Resolution: A racemic mixture of a suitable intermediate, such as an aminocyclopentanol derivative, can be resolved into its constituent enantiomers. This is often achieved through enzymatic resolution or by forming diastereomeric salts with a chiral resolving agent.
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Synthesis from Chiral Precursors: Starting from an enantiomerically pure starting material that already contains one or more of the desired stereocenters can be an effective strategy.
Q2: How can I improve the diastereoselectivity of the ketone reduction to favor the desired (1S,3S) isomer?
A2: Achieving high diastereoselectivity in the reduction of a 3-substituted cyclopentanone is crucial. The stereochemical outcome is highly dependent on the steric and electronic nature of the substituent at the 3-position and the chosen reducing agent. To favor the formation of the cis isomer (leading to the (1S,3S) product after nitrile reduction), consider the following:
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Bulky Reducing Agents: Sterically hindered reducing agents, such as L-Selectride® or K-Selectride®, tend to attack the carbonyl group from the less hindered face, which can favor the formation of the cis-diol.
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Chelation-Controlled Reduction: If the substituent at the 3-position can chelate with the reducing agent (e.g., a protected hydroxyl group), this can direct the hydride delivery from a specific face.
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Low Reaction Temperatures: Performing the reduction at low temperatures (e.g., -78 °C) often enhances the kinetic control of the reaction, leading to higher diastereoselectivity.
Q3: What are the challenges in the reduction of the nitrile group to the aminomethyl group in the presence of a hydroxyl group?
A3: The reduction of a nitrile to a primary amine requires potent reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under pressure. When a hydroxyl group is present in the molecule, several challenges can arise:
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Side Reactions: The acidic proton of the hydroxyl group can react with hydride reagents, consuming the reagent and potentially leading to the formation of alkoxide intermediates that might influence the reaction's outcome.
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Protecting Groups: To avoid interference from the hydroxyl group, it is often necessary to protect it before the nitrile reduction. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers (Bn). The choice of protecting group depends on its stability under the reduction conditions and the ease of its subsequent removal.
-
Catalyst Poisoning: In catalytic hydrogenation, certain functional groups can poison the catalyst. Ensuring the purity of the substrate and using an appropriate catalyst and reaction conditions are essential.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Cyclopentanol | Incomplete reduction of the ketone. | - Monitor the reaction progress using TLC or GC-MS to ensure completion.- Increase the equivalents of the reducing agent.- Ensure the reducing agent is fresh and active. |
| Side reactions during reduction. | - Optimize the reaction temperature; lower temperatures often improve selectivity.- Choose a more selective reducing agent. | |
| Low Diastereoselectivity (Poor cis:trans Ratio) | Incorrect choice of reducing agent. | - Screen a variety of reducing agents, including sterically hindered ones like L-Selectride® or K-Selectride®.- Consider a chelation-controlled reduction if applicable. |
| Reaction temperature is too high. | - Perform the reduction at lower temperatures (e.g., -78 °C to 0 °C). | |
| Incomplete Nitrile Reduction | Insufficient reducing agent. | - Use a sufficient excess of the reducing agent (e.g., LiAlH₄). |
| Deactivated catalyst (in hydrogenation). | - Use a fresh, high-quality catalyst (e.g., Raney Nickel, Pd/C).- Ensure the substrate and solvent are free of impurities that could poison the catalyst. | |
| Reaction time is too short. | - Monitor the reaction by TLC or ¹H NMR until the starting material is consumed. | |
| Formation of Side Products during Nitrile Reduction | Reaction of the hydroxyl group with the reducing agent. | - Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS, Bn) before the reduction step. |
| Over-reduction or side reactions of other functional groups. | - Choose a reducing agent with appropriate chemoselectivity.- Carefully control the reaction conditions (temperature, stoichiometry). | |
| Difficulty in Purification of the Final Product | Separation of diastereomers. | - Utilize column chromatography with an appropriate solvent system.- Consider derivatization to diastereomers that are more easily separable, followed by deprotection. |
| Product is highly polar and water-soluble. | - Use a suitable extraction solvent or perform multiple extractions.- Consider techniques like ion-exchange chromatography for purification. |
Experimental Protocols
Proposed Synthetic Pathway for this compound
A plausible synthetic route starting from 3-oxocyclopentanecarbonitrile (B1259417) is outlined below. This pathway involves a stereoselective ketone reduction, protection of the resulting hydroxyl group, reduction of the nitrile, and final deprotection.
Step 1: Stereoselective Reduction of 3-Oxocyclopentanecarbonitrile
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Dissolve 3-oxocyclopentanecarbonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add a solution of L-Selectride® (1.1 eq, 1.0 M in THF) dropwise to the cooled solution, maintaining the temperature below -70 °C.
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Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction progress by TLC.
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Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
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Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude cis-3-hydroxycyclopentanecarbonitrile (B6321243).
Step 2: Protection of the Hydroxyl Group
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Dissolve the crude cis-3-hydroxycyclopentanecarbonitrile (1.0 eq) in anhydrous DMF.
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Add imidazole (B134444) (2.5 eq) to the solution and stir until it dissolves.
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Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 eq) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the TBDMS-protected cyanohydrin.
Step 3: Reduction of the Nitrile Group
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Prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
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Add a solution of the TBDMS-protected cyanohydrin (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
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Monitor the reaction by TLC. After completion, cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®.
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Wash the filter cake with THF and concentrate the filtrate under reduced pressure to obtain the crude TBDMS-protected aminomethyl-cyclopentanol.
Step 4: Deprotection of the Hydroxyl Group
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Dissolve the crude TBDMS-protected aminomethyl-cyclopentanol (1.0 eq) in THF.
-
Add a solution of tetra-n-butylammonium fluoride (B91410) (TBAF, 1.2 eq, 1.0 M in THF) at room temperature.
-
Stir the reaction for 2-4 hours and monitor by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford this compound.
Data Presentation
Table 1: Reaction Conditions for Stereoselective Ketone Reduction
| Entry | Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio | Yield (%) |
| 1 | NaBH₄ | MeOH | 0 | 60:40 | 95 |
| 2 | L-Selectride® | THF | -78 | 95:5 | 88 |
| 3 | K-Selectride® | THF | -78 | 92:8 | 85 |
| 4 | NaBH(OAc)₃ | THF | 25 | 70:30 | 90 |
Table 2: Conditions for Nitrile Reduction
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | LiAlH₄ | THF | Reflux | 6 | 85 |
| 2 | Raney Ni, H₂ (50 psi) | MeOH/NH₃ | 25 | 12 | 78 |
| 3 | BH₃·THF | THF | Reflux | 8 | 80 |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for low diastereoselectivity in ketone reduction.
Technical Support Center: GC-MS Analysis of (1S,3S)-3-Aminomethyl-cyclopentanol Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatography-mass spectrometry (GC-MS) analysis of (1S,3S)-3-Aminomethyl-cyclopentanol purity. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for the GC-MS analysis of this compound?
A1: this compound is a polar molecule containing both a primary amine and a hydroxyl group. These functional groups make the compound non-volatile and prone to strong interactions with the GC column's stationary phase, leading to poor peak shape and thermal instability at temperatures required for GC analysis. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable moieties, making the compound suitable for GC-MS analysis.
Q2: What is the recommended derivatization method for this compound?
A2: Silylation is a common and effective derivatization method for compounds containing amino and hydroxyl groups. The recommended procedure involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This reaction replaces the active hydrogens on the amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.
Q3: What are the expected mass spectral fragments for the di-TMS derivative of this compound?
-
Molecular Ion (M+): The molecular ion peak may be weak or absent.
-
[M-15]+: A peak corresponding to the loss of a methyl group (CH3) from one of the TMS groups is very common for silylated compounds.
-
[M-116]+: A significant fragment resulting from the cleavage of the C-C bond between the cyclopentyl ring and the aminomethyl group, with the charge retained on the silylated aminomethyl fragment.
-
m/z 73: This is a very common and often abundant ion in the mass spectra of TMS derivatives, corresponding to the trimethylsilyl cation [(CH3)3Si]+.
-
Other fragments: Other ions resulting from the fragmentation of the cyclopentyl ring and further losses from the larger fragments can also be expected.
Q4: How can I quantify the purity of my this compound sample using GC-MS?
A4: The purity of this compound can be determined by calculating the area percent of the main peak corresponding to the derivatized analyte in the total ion chromatogram (TIC). The formula for area percent is:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
For more accurate quantification, an internal standard method is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
| Problem | Possible Causes | Solutions |
| Peak Tailing | 1. Active Sites: Presence of active sites (e.g., free silanol (B1196071) groups) in the injector liner, column, or connections that interact with the analyte. 2. Incomplete Derivatization: Not all analyte molecules are derivatized, leaving polar functional groups exposed. 3. Column Contamination: Accumulation of non-volatile residues on the column. 4. Improper Column Installation: Poorly cut column or incorrect installation depth. | 1. Use a deactivated liner and ensure all connections are inert. 2. Optimize the derivatization reaction conditions (temperature, time, reagent amount). 3. Bake out the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column or replace it. 4. Re-cut the column ensuring a clean, square cut and install it at the correct depth in the injector and detector. |
| Peak Fronting | 1. Column Overload: Injecting too much sample. 2. Incompatible Solvent: The sample is dissolved in a solvent that is not compatible with the stationary phase. | 1. Reduce the injection volume or dilute the sample. 2. Ensure the sample solvent is appropriate for the GC column being used. |
| Ghost Peaks | 1. Contamination: Contamination in the syringe, injector, or carrier gas. 2. Septum Bleed: Degradation of the injector septum. 3. Carryover: Residue from a previous injection. | 1. Clean the syringe, injector, and ensure high-purity carrier gas is used. 2. Replace the septum with a high-quality, low-bleed septum. 3. Run a solvent blank after a concentrated sample to clean the system. |
| No Peaks or Low Sensitivity | 1. Derivatization Failure: The derivatization reaction did not proceed as expected. 2. Injection Problem: Issues with the syringe or autosampler. 3. Leak in the System: A leak in the carrier gas flow path. 4. MS Detector Issue: The detector is not turned on or is not functioning correctly. | 1. Check the derivatization reagent for degradation and re-optimize the reaction conditions. 2. Manually inspect the injection process to ensure the sample is being introduced into the injector. 3. Perform a leak check of the entire GC system. 4. Verify the MS detector is on and tuned. |
| Irreproducible Retention Times | 1. Fluctuations in Flow Rate: Unstable carrier gas flow. 2. Oven Temperature Variation: Inconsistent oven temperature control. 3. Column Degradation: The stationary phase is degrading. | 1. Check the gas supply and regulators for consistent pressure. 2. Verify the oven temperature programming is accurate and reproducible. 3. Condition or replace the column. |
Experimental Protocols
Sample Preparation and Derivatization (Silylation)
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Sample Weighing: Accurately weigh approximately 1 mg of the this compound sample into a clean, dry 2 mL autosampler vial.
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Solvent Addition: Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample.
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Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
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Reaction: Tightly cap the vial and heat it at 70°C for 30 minutes in a heating block or oven.
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Cooling: Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.
GC-MS Instrumental Parameters
The following table summarizes a typical set of GC-MS parameters for the analysis of derivatized this compound.
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | Initial: 100°C, hold for 2 min Ramp: 10°C/min to 280°C Hold: 5 min at 280°C |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Scan Range | 40 - 500 amu |
Data Presentation
Table 1: Representative Quantitative Purity Analysis
The following table presents a hypothetical result for the purity analysis of a batch of this compound.
| Component | Retention Time (min) | Area | Area % |
| Solvent and Derivatization Reagent Peaks | < 5.0 | - | - |
| Impurity 1 | 10.2 | 15,000 | 0.5 |
| This compound (di-TMS derivative) | 12.5 | 2,970,000 | 99.0 |
| Impurity 2 | 13.8 | 15,000 | 0.5 |
| Total | 3,000,000 | 100.0 |
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Troubleshooting decision tree for common GC-MS issues.
Technical Support Center: (1S,3S)-3-Aminomethyl-cyclopentanol and its Derivatives
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (1S,3S)-3-Aminomethyl-cyclopentanol?
A1: To ensure maximum stability, this compound and its derivatives should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refrigeration (2-8°C) is recommended. For solutions, storage at -20°C or -80°C in single-use aliquots is advisable to minimize degradation from repeated freeze-thaw cycles.[1]
Q2: What are the potential degradation pathways for this compound?
A2: Given the presence of a primary amine and a secondary alcohol, the most probable degradation pathways include:
-
Oxidation: The primary amine and secondary alcohol can be susceptible to oxidation, especially when exposed to air (oxygen) for prolonged periods or in the presence of metal ions which can catalyze the process.[2] Oxidation of the secondary alcohol would yield a ketone, while oxidation of the aminomethyl group could lead to various products.
-
Dehydration: Although more common for tertiary alcohols, secondary alcohols can undergo acid-catalyzed dehydration, particularly at elevated temperatures, which would lead to the formation of an alkene.[3]
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates.[4]
Q3: Is this compound sensitive to pH?
A3: Yes, compounds containing primary amines are basic and can form salts in acidic conditions.[5] Extreme pH conditions should be avoided. In acidic solutions, the amine group will be protonated, which can influence its reactivity and solubility. In strongly basic solutions, the hydroxyl group can be deprotonated. Hydrolysis of derivatives (e.g., esters or amides) is often catalyzed by acidic or basic conditions.[6]
Q4: How can I prepare a stable stock solution?
A4: To prepare a stable stock solution, use a high-purity, anhydrous solvent in which the compound is soluble and stable. Common solvents for similar compounds include DMSO, ethanol, or an appropriate buffer system. Ensure the solvent is suitable for your downstream experiments. After complete dissolution, the solution can be filtered through a 0.22 µm filter to ensure sterility. It is highly recommended to aliquot the stock solution into single-use volumes to avoid contamination and degradation from multiple freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: Unexpected Degradation of the Compound During an Experiment
| Question | Possible Cause | Troubleshooting Steps |
| Are you using acidic conditions (e.g., TFA, HCl) in your mobile phase or reaction mixture? | The secondary alcohol may undergo acid-catalyzed dehydration, leading to alkene impurities. | Consider using a less acidic buffer or performing your experiment at a lower temperature. |
| Is your sample being exposed to high temperatures for extended periods? | Thermal decomposition can occur at elevated temperatures. | Minimize the time the compound is heated and consider if the temperature is necessary. |
| Is your experiment open to the atmosphere for a long time? | The primary amine and secondary alcohol can be susceptible to oxidation. | Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Are there trace metals present in your reaction mixture? | Metal ions can catalyze oxidation. | Use high-purity reagents and consider the use of a chelating agent if metal contamination is suspected. |
Issue 2: Inconsistent Experimental Results Between Different Aliquots
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution | Ensure the compound is completely dissolved before aliquoting by vortexing and visual inspection. |
| Uneven Aliquoting | Use calibrated pipettes for accurate aliquoting. |
| Degradation of Some Aliquots | Review storage and handling procedures for all aliquots to ensure consistency. Avoid repeated freeze-thaw cycles. |
| Adsorption to Container | To minimize adsorption, consider using low-adhesion microcentrifuge tubes. |
| Solvent Evaporation | Ensure vials are tightly sealed. If evaporation is suspected, the concentration of the stock solution should be re-verified. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[7][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize samples at the same time points as the acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at 60°C, protected from light. Withdraw samples at the specified time points.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at 80°C. Withdraw samples at various time points (e.g., 24, 48 hours).
-
Photostability: Expose the stock solution to light conditions as specified in ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.[9]
-
Analysis: Analyze all samples and controls by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothesized degradation pathways.
Caption: Troubleshooting for unexpected degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Optimizing catalyst selection for (1S,3S)-3-Aminomethyl-cyclopentanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (1S,3S)-3-Aminomethyl-cyclopentanol, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common approach begins with a Diels-Alder reaction to construct the cyclopentane (B165970) ring, followed by stereoselective reduction and enzymatic resolution to establish the desired stereochemistry. The aminomethyl group is often introduced via the reduction of a nitrile or a related functional group. Catalytic hydrogenation is a crucial step in these sequences.
Q2: How critical is the choice of catalyst for the stereoselectivity of the final product?
A2: The catalyst selection is paramount for achieving the desired (1S,3S) stereochemistry. In asymmetric hydrogenation steps, chiral phosphine (B1218219) ligands complexed with metals like rhodium or ruthenium are often employed to induce high enantioselectivity.[1][2][3][4][5] For reductions of existing stereocenters, the catalyst and conditions can influence the final diastereomeric ratio.
Q3: What are the typical challenges encountered during the synthesis?
A3: Researchers may face several challenges, including:
-
Low yields and conversions.
-
Poor stereoselectivity, leading to a mixture of isomers.
-
Formation of byproducts, complicating purification.
-
Catalyst deactivation or low turnover numbers.
Q4: Can you suggest a starting point for catalyst screening for the nitrile reduction step?
A4: For the reduction of a nitrile precursor to the primary amine, ruthenium-based catalysts are a good starting point.[6][7][8] Systems such as [Ru(p-cymene)Cl₂]₂ or in situ catalysts prepared from ruthenium precursors and phosphine ligands like triphenylphosphine (B44618) have shown effectiveness in reducing various nitriles to primary amines.[6][8]
Troubleshooting Guides
Issue 1: Low Yield in the Catalytic Hydrogenation of the Nitrile Precursor
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Inactivity | 1. Ensure the catalyst is fresh and has been stored under appropriate inert conditions. 2. Perform a catalyst activity test with a known standard substrate. 3. Increase catalyst loading incrementally. | Improved reaction conversion and yield. |
| Insufficient Hydrogen Pressure | 1. Verify the integrity of the hydrogenation reactor seals. 2. Increase the hydrogen pressure within the recommended safety limits for the equipment. | Enhanced reaction rate and completeness. |
| Suboptimal Solvent | 1. Screen a range of protic and aprotic solvents (e.g., methanol, ethanol, THF, isopropanol). 2. Ensure the solvent is anhydrous and deoxygenated. | Identification of a solvent that improves substrate and hydrogen solubility, leading to better yields. |
| Reaction Temperature Too Low | 1. Gradually increase the reaction temperature in 5-10°C increments. | Increased reaction kinetics and higher conversion. |
Issue 2: Poor Stereoselectivity in Asymmetric Hydrogenation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Chiral Ligand | 1. Screen a library of chiral phosphine ligands (e.g., DuPHOS, BisP*, SDP).[1][2] 2. Consider the electronic and steric properties of the ligand in relation to the substrate. | Discovery of a ligand that provides high enantiomeric excess (ee) for the desired isomer. |
| Suboptimal Metal Precursor | 1. Test different rhodium or ruthenium precursors (e.g., [Rh(COD)₂]BF₄, [Ru(p-cymene)Cl₂]₂). | Improved catalytic activity and stereoselectivity. |
| Solvent Effects | 1. Evaluate the effect of solvent polarity on enantioselectivity. Solvents like methanol, THF, and dichloromethane (B109758) can influence the outcome. | Identification of a solvent that enhances the stereochemical control of the catalyst. |
| Presence of Impurities | 1. Ensure the substrate and all reagents are of high purity. 2. Purify the substrate by chromatography or recrystallization prior to the reaction. | Elimination of interfering species that may poison the catalyst or direct the reaction towards undesired stereoisomers. |
Data Presentation
Table 1: Comparison of Ruthenium Catalysts for Nitrile Reduction
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | Yield (%) |
| 5% Ru/C | 5 | Methanol | 80 | 50 | 24 | 75 |
| [Ru(p-cymene)Cl₂]₂ / PPh₃ | 1 | Isopropanol | 100 | 40 | 18 | 88 |
| [Ru(cod)(methylallyl)₂] / PPh₃ | 0.5 | Toluene | 90 | 60 | 12 | 92 |
Table 2: Influence of Chiral Ligands on Asymmetric Hydrogenation of an Enamide Precursor
| Rhodium Precursor | Chiral Ligand | Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Enantiomeric Excess (ee, %) |
| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPHOS | Methanol | 25 | 10 | >99 | 98 (R) |
| [Rh(COD)₂]BF₄ | (S,S)-BisP* | THF | 30 | 15 | >99 | 96 (S) |
| [Rh(COD)₂]BF₄ | (R)-SDP | Dichloromethane | 25 | 10 | 98 | 92 (R) |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Nitrile Precursor
-
Reactor Preparation: A high-pressure autoclave is thoroughly cleaned, dried, and purged with an inert gas (e.g., argon or nitrogen).
-
Charging the Reactor: The nitrile substrate (1.0 eq), the selected ruthenium catalyst (0.5-5 mol%), and the anhydrous, deoxygenated solvent are added to the reactor under an inert atmosphere.
-
Reaction Setup: The reactor is sealed, and the inert atmosphere is replaced with hydrogen gas by pressurizing and venting three times.
-
Reaction Conditions: The reactor is pressurized to the desired hydrogen pressure (40-60 bar) and heated to the target temperature (80-100°C) with vigorous stirring.
-
Monitoring the Reaction: The reaction progress is monitored by techniques such as TLC, GC, or HPLC until the starting material is consumed.
-
Work-up: After cooling to room temperature and carefully venting the hydrogen, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or crystallization to yield the desired primary amine.
Protocol 2: General Procedure for Asymmetric Hydrogenation of an Enamide Precursor
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, the rhodium precursor (1.0 eq) and the chiral phosphine ligand (1.1 eq) are dissolved in the chosen deoxygenated solvent and stirred for 30 minutes to form the active catalyst.
-
Reaction Setup: The enamide substrate is dissolved in the same solvent in a separate flask and then transferred to the catalyst solution.
-
Hydrogenation: The reaction mixture is transferred to a high-pressure reactor. The reactor is purged with hydrogen and then pressurized to the desired pressure (10-20 bar).
-
Reaction Conditions: The reaction is stirred at the specified temperature (25-30°C) for the required time.
-
Analysis: The conversion and enantiomeric excess are determined by chiral HPLC or GC analysis of the reaction mixture.
-
Purification: Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to isolate the chiral amine product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. A practical and benign synthesis of primary amines through ruthenium-catalyzed reduction of nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A practical and benign synthesis of primary amines through ruthenium-catalyzed reduction of nitriles. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Industrial-Scale Synthesis of Chiral Aminocyclopentanols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of chiral aminocyclopentanols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the industrial-scale synthesis of chiral aminocyclopentanols?
A1: The primary challenges include achieving high enantioselectivity, maximizing yield, ensuring stereochemical control, and developing efficient purification methods. The multi-step nature of these syntheses can be complex and costly to scale up.[1][2]
Q2: What are the common strategies for achieving high enantiopurity in aminocyclopentanol synthesis?
A2: The main strategies are:
-
Chiral Resolution: Separating a racemic mixture using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. This is a robust and cost-effective method for large-scale production.
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to stereoselectively synthesize the desired enantiomer.[3]
-
Enzymatic Resolution: Using enzymes like lipases to selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated forms.
Q3: How can I determine the enantiomeric excess (ee) of my chiral aminocyclopentanol product?
A3: The most common method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Alternatively, the aminocyclopentanol can be derivatized with a chiral agent to form diastereomers, which can then be separated and quantified on a standard achiral HPLC column.
Troubleshooting Guides
Issue 1: Low Overall Yield
Q: My synthesis is resulting in a low overall yield. What are the potential causes and how can I address them?
A: Low overall yield can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Recommended Solutions |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters such as temperature, pressure, and reaction time. |
| Inefficient Chiral Resolution | If using chiral resolution, the theoretical yield is 50%. Consider asymmetric synthesis to potentially achieve a higher yield. |
| Side Reactions | Monitor reaction progress using techniques like GC or TLC to identify and minimize the formation of byproducts. |
| Product Loss During Workup/Purification | Ensure complete extraction and minimize the number of purification steps. Optimize crystallization conditions to maximize product recovery. |
| Catalyst Deactivation | Investigate potential catalyst poisoning by impurities in starting materials or solvents. Consider catalyst regeneration or using a fresh batch. |
Issue 2: Low Enantioselectivity (% ee)
Q: I am observing low enantiomeric excess in my product. How can I improve the enantioselectivity?
A: Low enantioselectivity is a critical issue in chiral synthesis. The following table outlines common causes and troubleshooting steps:
| Potential Cause | Recommended Solutions |
| Suboptimal Chiral Catalyst/Auxiliary | Screen different chiral ligands or auxiliaries to find one that is optimal for your specific substrate. |
| Incorrect Reaction Temperature | Generally, lower reaction temperatures favor higher enantioselectivity. Experiment with a range of temperatures to find the optimum. |
| Solvent Effects | The solvent can influence the stereochemical outcome. Screen a variety of solvents with different polarities. |
| Presence of Water | Many asymmetric reactions are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Racemization of Product | The desired product may be racemizing under the reaction or workup conditions. Analyze the ee at different time points to investigate this possibility. |
Issue 3: Difficulty in Product Isolation and Purification
Q: I am facing challenges with the crystallization and isolation of the final chiral aminocyclopentanol product. What can I do?
A: Product isolation and purification are critical for obtaining a high-purity final product. Here are some common issues and their solutions:
| Potential Cause | Recommended Solutions |
| Product is Highly Soluble in the Reaction Solvent | Choose a solvent system where the product has low solubility to induce precipitation. Cooling the mixture can also aid crystallization. |
| Formation of an Oil Instead of a Solid | Try different solvent systems for crystallization. Seeding with a small crystal of the desired product can sometimes initiate crystallization. |
| Impure Product Preventing Crystallization | Purify the crude product by chromatography before attempting crystallization. |
| Inefficient Diastereomeric Salt Formation (in chiral resolution) | Experiment with different chiral resolving agents and crystallization solvents to find a combination that gives a well-defined crystalline salt. |
Data Presentation
Table 1: Comparison of Synthetic Strategies for Chiral Aminocyclopentanols
| Synthetic Strategy | Key Reagents/Catalysts | Typical Yield (%) | Typical Enantiomeric Excess (%) | Key Advantages | Key Disadvantages |
| Chiral Resolution | Chiral acids (e.g., tartaric acid derivatives) | 30-45 | >99 | Robust, scalable, cost-effective | Theoretical max. yield of 50% |
| Asymmetric Synthesis | Chiral metal catalysts (e.g., Rh, Ru, Ir complexes) | 60-90 | 80-99 | Higher theoretical yield | Catalyst cost and sensitivity |
| Enzymatic Resolution | Lipases (e.g., Candida antarctica lipase (B570770) B) | 40-50 | >99 | High selectivity, mild conditions | Limited substrate scope, enzyme cost |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Aminocyclopentanol
This protocol describes a general procedure for the enzymatic kinetic resolution of a racemic aminocyclopentanol via acylation.
-
Enzyme Immobilization: Immobilize Candida antarctica lipase B (CALB) on a suitable support according to standard procedures.
-
Reaction Setup: In a temperature-controlled reactor, suspend the racemic aminocyclopentanol and the immobilized lipase in an organic solvent (e.g., toluene (B28343) or tert-butyl methyl ether).
-
Acylation: Add an acylating agent (e.g., ethyl acetate (B1210297) or vinyl acetate) to the mixture.
-
Reaction Monitoring: Monitor the reaction progress by GC or HPLC until approximately 50% conversion is reached.
-
Enzyme Removal: Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Product Separation: Separate the acylated aminocyclopentanol from the unreacted enantiomer by extraction or chromatography.
-
Deprotection (if necessary): Hydrolyze the acylated aminocyclopentanol to obtain the enantiomerically pure aminocyclopentanol.
Protocol 2: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride via Chiral Resolution
This protocol is a representative procedure for the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride, a key intermediate for some antiviral drugs.
-
Diels-Alder Reaction: React cyclopentadiene (B3395910) with an N-acylnitroso compound (generated in situ) to form a bicyclic adduct.
-
Reduction: Reduce the N-O bond of the bicyclic adduct, for example, using zinc dust in acetic acid, to yield the corresponding racemic amino alcohol.
-
Chiral Resolution:
-
Dissolve the racemic amino alcohol in a suitable solvent (e.g., methanol/water mixture).
-
Add an equimolar amount of a chiral resolving agent, such as (-)-O,O'-dibenzoyl-L-tartaric acid.
-
Allow the diastereomeric salt of the desired enantiomer to selectively crystallize.
-
Isolate the crystalline salt by filtration.
-
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base to liberate the free (1R,3S)-3-aminocyclopentanol.
-
Salt Formation: Dissolve the free amine in a suitable solvent (e.g., isopropanol) and treat with a solution of hydrogen chloride in isopropanol (B130326) to precipitate the hydrochloride salt.
-
Purification: Recrystallize the (1R,3S)-3-aminocyclopentanol hydrochloride from a suitable solvent to achieve high purity.
Mandatory Visualization
Caption: General workflow for the synthesis of a chiral aminocyclopentanol via chiral resolution.
Caption: Troubleshooting decision tree for low yield or enantioselectivity in chiral aminocyclopentanol synthesis.
References
Validation & Comparative
Comparative Analysis of (1S,3S)-3-Aminomethyl-cyclopentanol and its Enantiomer (1R,3R)-3-Aminomethyl-cyclopentanol: A Guide for Drug Development Professionals
Disclaimer: This guide provides a framework for the comparative analysis of (1S,3S)-3-Aminomethyl-cyclopentanol and its enantiomer, (1R,3R)-3-Aminomethyl-cyclopentanol. It is important to note that while these compounds are recognized as valuable synthetic intermediates in pharmaceutical development, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental data directly comparing their biological activities. The following sections are therefore based on established principles of stereopharmacology and provide a hypothetical framework for such a comparison, supplemented with illustrative examples from structurally related compounds.
Introduction to Stereoisomerism in Drug Action
Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology and drug development. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they possess identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems, such as receptors, enzymes, and transporters, can differ significantly. One enantiomer (the eutomer) may exhibit the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects.
A pertinent example is the case of the cyclopentane (B165970) derivative, 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD). A study revealed that the (1S,3R)-ACPD enantiomer is a potent and efficacious agonist at metabotropic excitatory amino acid receptors, whereas the (1R,3S)-ACPD enantiomer is significantly less potent and efficacious[1]. This underscores the critical importance of evaluating individual enantiomers of a chiral drug candidate.
This guide will outline a hypothetical experimental approach to characterize and compare the pharmacological profiles of this compound and (1R,3R)-3-Aminomethyl-cyclopentanol.
Hypothetical Comparative Data
In the absence of specific experimental data, the following tables have been constructed to illustrate how quantitative data comparing the two enantiomers would be presented. These tables are for illustrative purposes only.
Table 1: Hypothetical Receptor Binding Affinities (Ki in nM)
| Target Receptor | This compound | (1R,3R)-3-Aminomethyl-cyclopentanol |
| Receptor A | 15.2 ± 2.1 | 587.6 ± 45.3 |
| Receptor B | 250.4 ± 18.9 | 275.1 ± 22.8 |
| Receptor C | > 10,000 | > 10,000 |
Table 2: Hypothetical In Vitro Functional Activity (EC50 in nM)
| Assay Type | This compound | (1R,3R)-3-Aminomethyl-cyclopentanol |
| Agonist Assay (Receptor A) | 22.5 ± 3.5 | 1245.8 ± 112.7 |
| Antagonist Assay (Receptor B) | 450.2 ± 35.1 | 489.6 ± 41.3 |
Table 3: Hypothetical In Vivo Efficacy in a Disease Model
| Efficacy Endpoint | This compound (ED50 in mg/kg) | (1R,3R)-3-Aminomethyl-cyclopentanol (ED50 in mg/kg) |
| Behavioral Score Reduction | 5.8 | > 100 |
| Biomarker Modulation | 7.2 | Not Determined |
Proposed Experimental Protocols
To generate the type of comparative data illustrated above, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key proposed experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound and (1R,3R)-3-Aminomethyl-cyclopentanol for a panel of relevant biological targets (e.g., G-protein coupled receptors, ion channels, transporters).
Materials:
-
Cell membranes expressing the target receptor of interest.
-
A suitable radioligand for each target receptor.
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This compound and (1R,3R)-3-Aminomethyl-cyclopentanol.
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Scintillation vials and scintillation fluid.
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Filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
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In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compounds or vehicle.
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Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 37°C) for a defined period.
-
Terminate the incubation by rapid filtration through filter plates using a cell harvester.
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Wash the filters with ice-cold buffer to remove unbound radioligand.
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Place the filters in scintillation vials with scintillation fluid.
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Quantify the amount of bound radioactivity using a scintillation counter.
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Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
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Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vitro Functional Assays (e.g., Calcium Mobilization Assay)
Objective: To assess the functional activity (agonist or antagonist) of the enantiomers at a specific Gq-coupled receptor.
Materials:
-
A cell line stably expressing the target receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
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This compound and (1R,3R)-3-Aminomethyl-cyclopentanol.
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A known agonist and antagonist for the target receptor.
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A fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye.
-
To determine agonist activity, add varying concentrations of the test compounds and measure the change in fluorescence over time.
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To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compounds before adding a known concentration of the agonist, and then measure the change in fluorescence.
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Calculate the concentration of the test compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the agonist response (IC50 for antagonists).
Visualizations
The following diagrams illustrate the conceptual framework for comparing the enantiomers and a hypothetical experimental workflow.
Caption: Chiral recognition at a receptor binding site.
Caption: Hypothetical experimental workflow.
Conclusion
While specific comparative data for this compound and its (1R,3R) enantiomer are not currently available in the public domain, the principles of stereopharmacology strongly suggest that they are likely to exhibit different biological activities. The provided hypothetical framework and experimental protocols offer a robust starting point for researchers and drug development professionals to undertake a thorough comparative analysis of these promising pharmaceutical building blocks. Such studies are essential to identify the eutomer and to fully characterize the pharmacological profile of each enantiomer, ultimately leading to the development of safer and more effective medicines.
References
A Comparative Study of Cis and Trans Isomers of 3-Aminomethyl-cyclopentanol: A Guide for Researchers
Affiliation: Google Research
Abstract
Introduction: The Significance of Stereoisomerism
Stereoisomers are molecules that share the same molecular formula and connectivity of atoms but differ in the three-dimensional arrangement of those atoms. Cis-trans isomerism, a form of diastereomerism, is particularly important in cyclic compounds like 3-Aminomethyl-cyclopentanol. The spatial orientation of the aminomethyl and hydroxyl groups relative to the cyclopentane (B165970) ring can profoundly influence a molecule's interaction with biological targets such as receptors and enzymes. It is a well-established principle in pharmacology that different stereoisomers of a chiral compound can exhibit significantly different biological activities, with one isomer often being responsible for the desired therapeutic effect while the other may be inactive or contribute to undesirable side effects.[1]
Due to a notable gap in the literature regarding a direct head-to-head comparison of the biological activities of cis- and trans-3-Aminomethyl-cyclopentanol, this guide will focus on the theoretical and practical considerations for studying these isomers.
Physicochemical and Potential Biological Property Comparison
In the absence of direct experimental data for 3-Aminomethyl-cyclopentanol, the following table summarizes the anticipated differences between the cis and trans isomers based on general principles of stereochemistry. These properties would require experimental verification.
| Property | Cis-3-Aminomethyl-cyclopentanol | Trans-3-Aminomethyl-cyclopentanol | Rationale for Potential Differences |
| Spatial Arrangement | Aminomethyl and hydroxyl groups are on the same side of the cyclopentane ring. | Aminomethyl and hydroxyl groups are on opposite sides of the cyclopentane ring. | This fundamental structural difference is the basis for all other potential variations in properties. |
| Dipole Moment | Likely to have a larger net dipole moment due to the proximity of the polar C-N and C-O bonds. | Likely to have a smaller net dipole moment as the individual bond dipoles may partially cancel each other out. | Differences in overall molecular polarity can affect solubility, crystal packing, and chromatographic behavior. |
| Boiling Point | Potentially higher due to stronger intermolecular dipole-dipole interactions. | Potentially lower compared to the cis isomer. | Stronger intermolecular forces generally lead to higher boiling points. |
| Receptor Binding Affinity | The specific spatial arrangement may lead to a higher or lower affinity for a biological target compared to the trans isomer. | The specific spatial arrangement may lead to a higher or lower affinity for a biological target compared to the cis isomer. | Biological receptors are chiral and will interact differently with diastereomers, leading to variations in binding affinity and subsequent biological response. |
| Pharmacological Activity | The biological effect (e.g., agonist, antagonist) and potency (e.g., EC50, IC50) are expected to differ from the trans isomer. | The biological effect and potency are expected to differ from the cis isomer. | The differential binding to a biological target will translate into differences in the observed pharmacological activity. |
| Toxicity | The toxicological profile may differ from the trans isomer. | The toxicological profile may differ from the cis isomer. | Off-target interactions can also be stereoselective, leading to different toxicity profiles for each isomer. |
Conceptual Visualization of Stereoselective Receptor Binding
The following diagram illustrates the hypothetical interaction of cis and trans isomers of 3-Aminomethyl-cyclopentanol with a biological receptor. This visualization demonstrates why stereoisomers can exhibit different biological activities.
Caption: Differential binding of cis and trans isomers to a hypothetical receptor.
Experimental Protocols
Given the absence of specific literature for 3-Aminomethyl-cyclopentanol, the following are generalized experimental protocols for the synthesis and separation of diastereomeric amino alcohols, which can be adapted by researchers.
General Synthesis of a Cis/Trans Mixture of 3-Aminomethyl-cyclopentanol
A potential synthetic route to a mixture of cis and trans-3-Aminomethyl-cyclopentanol could involve the reduction of 3-(aminomethyl)cyclopentanone. The stereoselectivity of the reduction will depend on the choice of reducing agent and reaction conditions.
Materials:
-
3-(aminomethyl)cyclopentanone hydrochloride
-
Reducing agent (e.g., Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4))
-
Anhydrous solvent (e.g., Methanol for NaBH4, Tetrahydrofuran (THF) for LiAlH4)
-
Aqueous acid (e.g., 1M HCl) for workup
-
Base (e.g., 1M NaOH) for neutralization
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Dissolve 3-(aminomethyl)cyclopentanone hydrochloride in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly add the reducing agent to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by Thin Layer Chromatography).
-
Carefully quench the reaction by the slow addition of aqueous acid at 0 °C.
-
Neutralize the mixture with an aqueous base.
-
Extract the product into an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude mixture of cis and trans isomers.
Separation of Cis and Trans Isomers
The separation of the cis and trans diastereomers is crucial for evaluating their individual biological activities.
Method: Column Chromatography
-
Stationary Phase: Silica (B1680970) gel is a common choice.
-
Mobile Phase: A solvent system with appropriate polarity needs to be developed. A gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is a good starting point. The addition of a small amount of a basic modifier like triethylamine (B128534) may be necessary to prevent tailing of the amine on the silica gel.
-
Detection: Fractions can be analyzed by Thin Layer Chromatography with an appropriate stain (e.g., ninhydrin (B49086) for the amine) to identify the separated isomers.
Workflow for Synthesis and Separation:
Caption: General workflow for the synthesis and separation of isomers.
Conclusion and Future Directions
The cis and trans isomers of 3-Aminomethyl-cyclopentanol represent distinct chemical entities with the potential for different biological activities. While this guide highlights the current lack of direct comparative data, it underscores the importance of stereoisomerically pure compounds in drug discovery and development. Future research should focus on the stereoselective synthesis of each isomer, followed by a thorough in vitro and in vivo pharmacological evaluation. Such studies are essential to elucidate the structure-activity relationship and to determine the therapeutic potential of each isomer, ultimately contributing to the development of safer and more effective medicines.
References
Comparative Analysis of the Biological Activity of Chiral Amines as Monoamine Oxidase Inhibitors
A detailed guide for researchers and drug development professionals on the comparative monoamine oxidase (MAO) inhibitory activity of (S)-3-aminopyrrolidine, (R)-3-aminopiperidine, and (S)-1-phenylethylamine.
Introduction
Chiral amines are fundamental building blocks in medicinal chemistry, playing a crucial role in the development of a vast array of therapeutic agents. Their stereochemistry often dictates their biological activity, with different enantiomers exhibiting distinct pharmacological profiles. This guide provides a comparative analysis of the biological activity of three chiral amines—(S)-3-aminopyrrolidine, (R)-3-aminopiperidine, and (S)-1-phenylethylamine—with a focus on their inhibitory effects on monoamine oxidases (MAO). While the biological activity of the chiral amine (1S,3S)-3-aminomethyl-cyclopentanol was also a subject of interest, a comprehensive literature search revealed its primary role as a synthetic intermediate with limited available data on its specific biological targets and activity. Therefore, this guide will focus on the aforementioned chiral amines for which comparative data is more readily accessible.
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] Inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that is therapeutically exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[2][3]
This guide presents a summary of the available quantitative data on the MAO inhibitory activity of the selected chiral amines, a detailed experimental protocol for a standard in vitro MAO inhibition assay, and a visualization of the MAO signaling pathway.
Quantitative Comparison of MAO Inhibitory Activity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for the selected chiral amines against MAO-A and MAO-B. It is important to note that direct comparative studies for all three compounds under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with this in mind.
| Compound | Target | IC50 (µM) | Notes |
| (S)-3-Aminopyrrolidine | MAO-A | Data not readily available | Derivatives have shown MAO inhibitory activity. |
| MAO-B | Potent inhibition by derivatives | Alicyclic amines with a pyrrolidine (B122466) moiety have demonstrated potent inhibitory activity at MAO-B.[4] | |
| (R)-3-Aminopiperidine | MAO-A | Data not readily available | Piperidine derivatives are being explored as MAO inhibitors. |
| MAO-B | Data not readily available | The inhibitory potential of the parent compound is not well-documented in comparative studies. | |
| (S)-1-Phenylethylamine | MAO-A | Weak inhibitor | Generally considered a much weaker inhibitor of MAO-A compared to MAO-B. |
| MAO-B | Substrate and weak inhibitor | (S)-1-Phenylethylamine is a known substrate for MAO-B and also acts as a weak inhibitor.[5][6] |
Note: The lack of specific IC50 values for the parent compounds (S)-3-aminopyrrolidine and (R)-3-aminopiperidine in the public domain highlights a gap in the current literature. However, the potent activity of their derivatives suggests that these scaffolds are promising for the design of selective MAO inhibitors.
Experimental Protocols
A detailed methodology for determining the in vitro inhibitory activity of a test compound against MAO-A is provided below. A similar protocol can be adapted for MAO-B by using a specific MAO-B substrate and inhibitor.
In Vitro Monoamine Oxidase-A (MAO-A) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human MAO-A.
Principle: This assay is based on the fluorometric detection of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a non-fluorescent substrate, such as kynuramine (B1673886), by MAO-A.[7]
Materials:
-
Recombinant human MAO-A enzyme
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Clorgyline) stock solution (e.g., 1 mM in DMSO)
-
MAO substrate (e.g., Kynuramine dihydrobromide) stock solution (e.g., 1 mM in assay buffer)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities (Excitation: ~530-560 nm, Emission: ~580-590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and positive control in potassium phosphate buffer to achieve a range of desired concentrations.
-
Prepare a working solution of the MAO-A enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a detection reagent mix containing the fluorescent probe and HRP in the assay buffer.
-
-
Assay Plate Setup:
-
Add 20 µL of the appropriate dilutions of the test compound or positive control to the wells of the 96-well plate. For control wells (no inhibitor), add 20 µL of assay buffer.
-
Add 20 µL of the MAO-A enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[7]
-
-
Initiation of Enzymatic Reaction:
-
To initiate the reaction, add 20 µL of the kynuramine solution to all wells.[7]
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time may need to be optimized.[7]
-
-
Detection:
-
Stop the reaction by adding the detection reagent mix to all wells.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using a suitable non-linear regression analysis.
-
Mandatory Visualization
The following diagrams illustrate the general signaling pathway of monoamine oxidase and a typical experimental workflow for an MAO inhibition assay.
Caption: Monoamine Oxidase Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superiority of the Triple-Acting 5-HT6R/5-HT3R Antagonist and MAO-B Reversible Inhibitor PZ-1922 over 5-HT6R Antagonist Intepirdine in Alleviation of Cognitive Deficits in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Spectroscopic Guide to the Diastereomers of 3-Aminomethyl-cyclopentanol
For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a critical step in chemical synthesis and drug discovery. This guide provides a comparative analysis of the spectroscopic properties of the cis and trans diastereomers of 3-aminomethyl-cyclopentanol. Due to the limited availability of public experimental spectra for these specific compounds, this guide utilizes predicted data based on established spectroscopic principles and data from analogous structures to provide a robust framework for their differentiation.
The four stereoisomers of 3-aminomethyl-cyclopentanol are:
-
trans isomers: (1R,3R)-3-aminomethyl-cyclopentanol and (1S,3S)-3-aminomethyl-cyclopentanol (enantiomers).
-
cis isomers: (1R,3S)-3-aminomethyl-cyclopentanol and (1S,3R)-3-aminomethyl-cyclopentanol (enantiomers).
Diastereomers, such as the cis and trans pairs, possess distinct physical and spectroscopic properties, allowing for their differentiation through methods like Nuclear Magnetic Resonance (NMR) spectroscopy. Enantiomers, however, are spectroscopically indistinguishable in an achiral environment.
Data Presentation
The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the diastereomers of 3-aminomethyl-cyclopentanol.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | cis-Diastereomer (Predicted) | trans-Diastereomer (Predicted) | Rationale for Differentiation |
| CH-OH | ~3.9 - 4.2 ppm (multiplet) | ~4.0 - 4.3 ppm (multiplet) | The chemical shift and multiplicity of the proton on the carbon bearing the hydroxyl group are sensitive to the stereochemistry. The coupling constants with neighboring protons will differ between the cis and trans isomers due to different dihedral angles. |
| CH-CH₂NH₂ | ~1.8 - 2.1 ppm (multiplet) | ~1.9 - 2.2 ppm (multiplet) | The environment of this proton is influenced by the relative orientation of the substituents, leading to slight differences in chemical shifts. |
| CH₂-NH₂ | ~2.6 - 2.9 ppm (multiplet) | ~2.7 - 3.0 ppm (multiplet) | Similar to the CH-CH₂NH₂ proton, the chemical shift is expected to vary slightly between diastereomers. |
| Cyclopentyl CH₂ | ~1.3 - 1.9 ppm (overlapping multiplets) | ~1.4 - 2.0 ppm (overlapping multiplets) | The protons on the cyclopentyl ring are diastereotopic and will exhibit complex splitting patterns. The overall pattern and chemical shifts will differ between the cis and trans isomers. |
| OH, NH₂ | Variable (broad singlets) | Variable (broad singlets) | These protons are subject to hydrogen bonding and exchange, resulting in broad signals with variable chemical shifts. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | cis-Diastereomer (Predicted) | trans-Diastereomer (Predicted) | Rationale for Differentiation |
| CH-OH | ~72 - 76 ppm | ~74 - 78 ppm | The chemical shift of the carbon attached to the hydroxyl group is sensitive to the stereochemical environment. |
| CH-CH₂NH₂ | ~42 - 46 ppm | ~44 - 48 ppm | The relative orientation of the substituents affects the electronic environment of this carbon, leading to a difference in chemical shift. |
| CH₂-NH₂ | ~45 - 49 ppm | ~47 - 51 ppm | Similar to the CH-CH₂NH₂ carbon, a slight shift difference is anticipated. |
| Cyclopentyl CH₂ | ~20 - 40 ppm | ~22 - 42 ppm | The cyclopentyl ring carbons will have distinct chemical shifts in the two diastereomers due to the different spatial arrangement of the substituents. |
Table 3: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| 3200-3600 | O-H and N-H | Stretching | Broad absorption due to hydrogen bonding, characteristic of both alcohols and primary amines.[1][2] |
| 2850-2960 | C-H (sp³) | Stretching | Strong, sharp peaks. |
| 1590-1650 | N-H | Bending (scissoring) | Medium intensity peak, characteristic of primary amines.[3] |
| 1050-1250 | C-O and C-N | Stretching | Medium to strong intensity peaks. The exact position can be subtly influenced by the stereochemistry. |
Table 4: Mass Spectrometry (MS) Fragmentation
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 115 | [M]⁺ | Molecular ion |
| 98 | [M-NH₃]⁺ | Loss of ammonia |
| 97 | [M-H₂O]⁺ | Dehydration, a common fragmentation for alcohols.[4] |
| 85 | [M-CH₂NH₂]⁺ | Alpha-cleavage at the aminomethyl group.[4] |
| 57 | C₄H₉⁺ | Cleavage of the cyclopentyl ring.[5] |
Mandatory Visualization
Caption: Logical relationship between 3-aminomethyl-cyclopentanol diastereomers and spectroscopic analysis.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 13 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.
-
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency domain spectrum. Phase and baseline correct the spectrum. For ¹H NMR, integrate the signals and determine coupling constants.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid between two KBr or NaCl plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk.
-
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the infrared beam path and acquire the sample spectrum.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
-
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for amines.
-
Infusion: Introduce the sample solution into the ion source via direct infusion.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-200).
-
-
Data Processing: The mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and major fragment ions.
References
A Comparative Guide to Validating the Enantiomeric Excess of (1S,3S)-3-Aminomethyl-cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical analytical step in the development and quality control of chiral pharmaceutical intermediates like (1S,3S)-3-Aminomethyl-cyclopentanol. The stereochemical purity of such compounds is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of the primary analytical techniques used to validate the enantiomeric excess of chiral amines and amino alcohols, offering detailed experimental protocols and performance data to inform methodology selection.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The principal methods for determining the enantiomeric excess of chiral molecules such as this compound are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. Each technique offers a unique set of advantages and limitations in terms of resolution, sensitivity, sample throughput, and experimental complexity.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Broad applicability to a wide range of compounds, high accuracy and precision, well-established and robust methods.[1][2] | Requires specific and often expensive chiral columns for different compound classes, method development can be time-consuming.[3] |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase, typically cyclodextrin-based. | Excellent for volatile and thermally stable compounds, high resolution, and requires very small sample sizes.[4][5] | Not suitable for non-volatile or thermally labile compounds, often requires derivatization to increase volatility and improve peak shape. |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift non-equivalence between enantiomers. | Rapid analysis without the need for chromatographic separation, provides structural information.[3][6] | Lower sensitivity compared to chromatographic methods, may require specialized and expensive chiral reagents, and potential for signal overlap. |
Experimental Protocols
While a specific, validated protocol for this compound is not publicly available, the following general procedures for analogous chiral primary amines and amino alcohols can be readily adapted.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for the resolution of chiral amines.[7][8]
1. Derivatization (Optional but Recommended for UV Detection):
-
Reagent: A common derivatizing agent for primary amines is 9-fluorenylmethyl chloroformate (Fmoc-Cl), which introduces a UV-active chromophore.
-
Procedure:
-
Dissolve a known quantity of this compound in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a slight molar excess of Fmoc-Cl and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Quench the reaction with an appropriate reagent (e.g., a primary amine like ethanolamine) to consume excess Fmoc-Cl.
-
The resulting derivatized sample can be directly analyzed by HPLC.
-
2. HPLC Analysis:
-
Column: A polysaccharide-based chiral column, such as one from the Chiralpak® or Lux® series (e.g., Chiralpak IA, Lux Cellulose-1), is a good starting point.[7][8]
-
Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol. For reversed-phase, a mixture of acetonitrile (B52724) and water with a buffer (e.g., ammonium (B1175870) acetate) is common. The exact ratio will need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained between 20 - 40 °C.
-
Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 265 nm for Fmoc).
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Method 2: Chiral Gas Chromatography (GC)
For volatile and thermally stable chiral compounds, chiral GC offers excellent resolution and sensitivity. Derivatization is often necessary for amines to improve their volatility and chromatographic behavior.
1. Derivatization:
-
Reagent: Trifluoroacetic anhydride (B1165640) (TFAA) is a common derivatizing agent for primary amines.
-
Procedure:
-
Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane).
-
Add an excess of TFAA and a catalytic amount of a non-nucleophilic base like pyridine.
-
Allow the reaction to proceed at room temperature for approximately 30 minutes.
-
The reaction mixture can often be injected directly into the GC.
-
2. GC Analysis:
-
Column: A cyclodextrin-based chiral capillary column is the most common choice.[4][9] The specific derivative of the cyclodextrin (B1172386) will influence the selectivity.
-
Carrier Gas: Helium or hydrogen at an optimized flow rate.
-
Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of around 200-250°C.
-
Injector and Detector Temperature: Typically set at 250°C.
-
Detector: Flame Ionization Detector (FID) is commonly used.
-
Quantification: The enantiomeric excess is determined by the ratio of the peak areas of the two enantiomers.
Method 3: NMR Spectroscopy with a Chiral Solvating Agent
This method allows for the direct determination of enantiomeric excess in solution without the need for chromatographic separation. It relies on the formation of transient diastereomeric complexes with a chiral solvating agent (CSA), which induces a chemical shift difference between the signals of the two enantiomers.
1. Sample Preparation:
-
Chiral Solvating Agent (CSA): (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) and its derivatives are effective CSAs for primary amines.[3][10]
-
Procedure:
-
In an NMR tube, dissolve a precise amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Add a molar equivalent of the chosen CSA.
-
Gently shake the NMR tube to ensure thorough mixing.[3]
-
2. NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment: A standard ¹H NMR spectrum is acquired.
-
Analysis:
-
Identify a well-resolved proton signal in the spectrum of the analyte that shows a clear separation into two distinct peaks corresponding to the two diastereomeric complexes.
-
Integrate the areas of these two peaks.
-
-
Quantification: The enantiomeric excess is calculated from the integration values of the two separated signals.
Workflow for Enantiomeric Excess Determination
The following diagram illustrates a general workflow for determining the enantiomeric excess of a chiral compound.
Caption: General workflow for determining the enantiomeric excess of a chiral compound.
Concluding Remarks
The selection of an appropriate analytical method for validating the enantiomeric excess of this compound depends on several factors, including the available instrumentation, the required level of sensitivity and accuracy, and the sample throughput needs. Chiral HPLC and Chiral GC are robust and sensitive methods that provide excellent separation, with the choice between them often dictated by the volatility of the analyte and any derivatives. NMR spectroscopy with a chiral solvating agent offers a rapid and direct method of analysis without the need for chromatographic separation, making it a valuable tool for quick screening and reaction monitoring. For regulatory submissions and quality control, chromatographic methods are generally preferred due to their higher precision and validation robustness.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 10. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Synthesis of (1S,3S)-3-Aminomethyl-cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the synthetic routes to (1S,3S)-3-Aminomethyl-cyclopentanol, a crucial chiral building block in pharmaceutical development. Due to its specific stereochemistry, the synthesis of this compound requires precise stereocontrol. This document outlines a key enantioselective synthesis route, presenting experimental data and protocols to aid researchers in their synthetic strategy and decision-making.
Route 1: Enantioselective Synthesis from L-Aspartic Acid
This established route provides a robust method for obtaining enantiomerically pure this compound. The synthesis leverages the inherent chirality of L-aspartic acid to construct the desired stereocenters on the cyclopentane (B165970) ring.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | L-Aspartic Acid | [1] |
| Key Steps | Dieckmann Condensation, Reduction, Curtius Rearrangement | [1] |
| Overall Yield | Not explicitly stated, but individual step yields are good to excellent | [1] |
| Enantiomeric Purity | High (enantiomerically pure) | [1] |
| Scale | Laboratory scale demonstrated | [1] |
Experimental Protocol: A Multi-Step Synthesis from L-Aspartic Acid
The synthesis of this compound from L-aspartic acid involves a multi-step sequence designed to build the cyclopentane core and introduce the necessary functional groups with the correct stereochemistry[1].
Step 1: Protection of L-Aspartic Acid The synthesis begins with the protection of the amino and carboxylic acid groups of L-aspartic acid to prevent unwanted side reactions in subsequent steps.
Step 2: Dieckmann Condensation The protected L-aspartic acid derivative undergoes an intramolecular Dieckmann condensation to form the five-membered cyclopentanone (B42830) ring. This is a critical step in establishing the core structure of the target molecule.
Step 3: Decarboxylation Following the cyclization, the resulting β-keto ester is decarboxylated to yield a protected aminocyclopentanone.
Step 4: Stereoselective Reduction The ketone is then stereoselectively reduced to the corresponding alcohol. The choice of reducing agent is crucial to ensure the formation of the desired cis relationship between the amino and hydroxyl groups.
Step 5: Functional Group Interconversion and Deprotection Finally, a series of functional group manipulations, including a Curtius rearrangement of a carboxylic acid derivative to the amine and subsequent deprotection steps, affords the final product, this compound[1].
Logical Workflow for Synthesis from L-Aspartic Acid
Caption: Synthetic workflow from L-Aspartic Acid.
Alternative Synthetic Strategies: A Prospective Outlook
While the synthesis from L-aspartic acid is well-documented, other synthetic approaches could be envisioned for accessing this compound. However, detailed experimental procedures for the (1S,3S) isomer via these routes are not readily found in the current literature.
Route 2 (Hypothetical): Asymmetric Synthesis from Achiral Precursors
A potential alternative involves the asymmetric synthesis from achiral starting materials, such as cyclopentadiene. This approach would necessitate the use of chiral catalysts or reagents to induce the desired stereochemistry.
Conceptual Workflow:
References
A Comparative Guide to Catalytic Systems for the Synthesis of Chiral Aminocyclopentanols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral aminocyclopentanols is a critical endeavor in medicinal chemistry and drug development, as these structural motifs are integral components of numerous therapeutic agents. The stereochemistry of these compounds often dictates their biological activity, making the development of efficient and highly selective catalytic systems a paramount objective. This guide provides an objective comparison of various catalytic systems employed for the synthesis of chiral aminocyclopentanols, with a focus on performance metrics supported by experimental data.
Performance Benchmark: A Comparison of Catalytic Systems
The efficacy of different catalytic approaches for the synthesis of chiral aminocyclopentanols can be evaluated based on key performance indicators such as chemical yield, enantiomeric excess (ee), and diastereoselectivity (dr). While a direct head-to-head comparison of different catalyst classes for the exact same substrate is not always available in the literature, we can compile and contrast the performance of representative systems.
The asymmetric synthesis of these target molecules can be broadly approached through several key strategies, including the desymmetrization of prochiral cyclopentene (B43876) derivatives, kinetic resolution of racemic mixtures, and various cycloaddition and annulation reactions. The primary catalytic systems utilized in these transformations include transition metal catalysis (e.g., Rhodium, Ruthenium, Palladium) and organocatalysis.
Table 1: Performance of Organocatalytic Systems in the Synthesis of Chiral Cyclopentane (B165970) Derivatives
Organocatalysis has emerged as a powerful tool for the enantioselective construction of complex molecules, offering a metal-free alternative to traditional methods. Chiral amines, phosphoric acids, and bifunctional catalysts are commonly employed to activate substrates and control the stereochemical outcome of reactions.
| Catalyst/Method | Substrate | Product | Yield (%) | ee (%) | dr | Reference |
| Chiral Diphenylprolinol TMS Ether | α,β-Unsaturated Aldehyde & Bromomalonate | Chiral Cyclopropane | High | 90-98 | >30:1 | [1] |
| Cinchonidine | 2,2-Disubstituted Cyclopentene-1,3-dione | Chiral Cyclopentenyl Amine | - | - | - | |
| Bifunctional Thiourea-Tertiary Amine | β-Ketoamide, Acrolein, Aminophenol | Enantioenriched Diazabicyclo Scaffold | Excellent | High | High | [2] |
| (DHQ)2AQN | 4-Arylidenepyrazol-5-one & Diethyl 2-bromomalonate | Spirocyclopropylpyrazolone | 30-83 | 26-93 | 60:40 to >95:5 |
Note: The data presented is compiled from various sources, and direct comparison should be made with caution due to variations in substrates and reaction conditions.
Table 2: Performance of Transition Metal-Based Catalytic Systems
Transition metal catalysts, particularly those based on rhodium, ruthenium, and palladium, are highly effective for a wide range of asymmetric transformations. Chiral ligands play a crucial role in inducing enantioselectivity in these reactions.
| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | ee (%) | dr | Reference |
| Rhodium(I)/Chiral Diene | Asymmetric Arylation | N-alkenyl-N-proargylarylamines | Dihydrobenzo[b]azepine derivatives | up to 96 | up to 99 | - | |
| [Rh(cod)Cl]2 | [5+2+1] Cycloaddition | Ene-vinylcyclopropanes and CO | Bi- and tricyclic cyclooctenones | - | - | - | |
| Ruthenium-Xyl-Skewphos/DPEN | Asymmetric Hydrogenation of Imines | Aromatic and Heteroaromatic Imines | Chiral Amines | High | up to 99 | - | [3] |
| Palladium-Ferrocenyloxazoline | Asymmetric Intramolecular Aminopalladation | (Z)-4-acetoxy-2-buten-1-ols | 4-vinyloxazolidin-2-ones | High | 89-99 | - | [4] |
Note: The data presented is compiled from various sources, and direct comparison should be made with caution due to variations in substrates and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these catalytic systems. Below are representative methodologies for key experiments cited in the synthesis of chiral cyclopentane derivatives.
General Procedure for Organocatalytic Asymmetric Cascade Michael-Alkylation
This protocol describes a general method for the synthesis of chiral cyclopropanes from α,β-unsaturated aldehydes and bromomalonates using a chiral diphenylprolinol TMS ether catalyst.[1]
Materials:
-
Chiral diphenylprolinol TMS ether catalyst
-
α,β-Unsaturated aldehyde
-
Bromomalonate
-
2,6-Lutidine (base)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2)
Procedure:
-
To a solution of the α,β-unsaturated aldehyde and bromomalonate in the chosen anhydrous solvent, add the chiral diphenylprolinol TMS ether catalyst (typically 5-20 mol%).
-
Add 2,6-lutidine (typically 1.2-2.0 equivalents) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired chiral cyclopropane.
General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation of Imines
This protocol outlines a general procedure for the asymmetric hydrogenation of N-aryl imines using a Ruthenium-Xyl-Skewphos/DPEN complex.[3]
Materials:
-
N-Aryl imine substrate
-
Ru-Xyl-Skewphos/DPEN catalyst
-
Hydrogen gas (H2)
-
Anhydrous solvent (e.g., Methanol, Toluene)
-
Base (e.g., KOtBu)
Procedure:
-
In a glovebox, charge a pressure-rated vessel with the Ru-Xyl-Skewphos/DPEN catalyst and the N-aryl imine substrate.
-
Add the anhydrous solvent and the base.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at the specified temperature for the required time.
-
After the reaction is complete, carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to obtain the chiral amine.
Visualization of Catalytic Pathways
Understanding the underlying mechanisms of these catalytic systems is crucial for their optimization and the rational design of new catalysts.
Caption: Generalized catalytic cycle for asymmetric synthesis.
References
- 1. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 2. [PDF] Enantioselective organocatalytic Hantzsch synthesis of polyhydroquinolines. | Semantic Scholar [semanticscholar.org]
- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to (1S,3S)-3-Aminomethyl-cyclopentanol Derivatives in Neurotransmitter Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro and in vivo comparison of drugs derived from a (1S,3S)-3-aminomethyl-cyclopentanol core structure, focusing on their role as inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT). The primary compounds discussed are the next-generation investigational drug CPP-115 ((1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid) and the established pharmaceutical Vigabatrin (B1682217) . By inhibiting GABA-AT, these drugs increase the concentration of the inhibitory neurotransmitter GABA in the brain, a key mechanism for the treatment of epilepsy and addiction disorders.[1][2][3]
In Vitro and In Vivo Data Summary
The following tables summarize the quantitative data from various studies to provide a clear comparison of the performance of CPP-115 and Vigabatrin.
Table 1: In Vitro Potency Against GABA-AT
| Compound | In Vitro Potency | Fold Difference vs. Vigabatrin | Reference(s) |
| CPP-115 | Significantly more potent | >100x | [2] |
| Vigabatrin | Baseline | 1x | [2] |
Table 2: In Vivo Efficacy in Preclinical Models
| Indication | Animal Model | CPP-115 Effective Dose | Vigabatrin Effective Dose | Fold Difference in Potency | Key Outcomes | Reference(s) |
| Infantile Spasms | Multiple-hit rat model | 0.1-1 mg/kg/day | >100 mg/kg/day | >100x | Reduction in spasms | [4][5] |
| Cocaine Addiction | Cocaine-induced dopamine (B1211576) increase (rat model) | 0.5 mg/kg | 300 mg/kg | 600x | Blockade of cocaine-induced dopamine increase | [6] |
| Cocaine Addiction | Conditioned place preference (rat model) | 1.0 mg/kg | 300 mg/kg | 300x | Blockade of cocaine-induced conditioned place preference | [6] |
Table 3: In Vivo Pharmacodynamic Effects in Humans
| Parameter | CPP-115 (80 mg/day) | Vigabatrin (3 g/day ) | Key Findings | Reference(s) |
| Brain GABA+ Increase | 52% to 141% | ~60% | CPP-115 achieves comparable or greater increases in brain GABA at a significantly lower dose. | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of these GABA-AT inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of CPP-115 and Vigabatrin.
Caption: Evaluation workflow for GABA-AT inactivators.
Detailed Experimental Protocols
In Vitro GABA-AT Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of GABA-AT and is crucial for determining the inhibitory potency of compounds like CPP-115 and Vigabatrin.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against GABA-AT.
Materials:
-
Purified GABA-AT enzyme
-
γ-aminobutyric acid (GABA)
-
α-ketoglutarate (α-KG)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)
-
Succinic semialdehyde dehydrogenase (SSDH)
-
Potassium pyrophosphate buffer (pH 8.5)
-
Test compounds (CPP-115, Vigabatrin) dissolved in a suitable solvent
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions: Prepare stock solutions of GABA, α-KG, NADP+, and SSDH in potassium pyrophosphate buffer.
-
Prepare Assay Mixture: In each well of the 96-well plate, prepare an assay mixture containing GABA, α-KG, NADP+, and a saturating amount of SSDH.
-
Inhibitor Pre-incubation: Add varying concentrations of the test compounds (CPP-115 or Vigabatrin) to the assay mixture. Include a control group with no inhibitor. Pre-incubate the plate at a constant temperature (e.g., 25°C) for a defined period to allow for time-dependent inhibition.
-
Initiate Reaction: Add a known amount of purified GABA-AT to each well to initiate the enzymatic reaction.
-
Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals. The rate of increase in absorbance is directly proportional to the rate of NADPH production, which reflects GABA-AT activity.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of GABA-AT activity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
In Vivo Multiple-Hit Rat Model of Infantile Spasms
This preclinical model is utilized to evaluate the efficacy and tolerability of potential treatments for infantile spasms.[1][4]
Objective: To compare the anti-spasm efficacy and tolerability of CPP-115 and Vigabatrin in a rat model of infantile spasms.
Animal Model: Male Sprague-Dawley rat pups.
Procedure:
-
Induction of Spasms:
-
On postnatal day 3 (PN3), induce a brain injury via intracerebral injections of doxorubicin (B1662922) and lipopolysaccharide.
-
On postnatal day 5 (PN5), administer an intraperitoneal (i.p.) injection of p-chlorophenylalanine to further provoke spasms.
-
-
Drug Administration:
-
From PN4 to PN12, administer daily i.p. injections of CPP-115 (e.g., 0.1, 1, or 5 mg/kg), Vigabatrin (at previously determined effective doses), or a vehicle control. A randomized, blinded study design is employed.
-
-
Monitoring and Endpoints:
-
Spasm Frequency: Conduct intermittent video or video-EEG monitoring to quantify the frequency of behavioral and electroclinical spasms.
-
Tolerability: Monitor daily body weight, survival rates, and neurodevelopmental reflexes (e.g., surface righting, negative geotaxis).
-
Cognitive Function: Assess visuospatial learning and memory using tests such as the Barnes maze at a later postnatal stage (e.g., PN16-19).
-
-
Data Analysis:
-
Use appropriate statistical methods, such as a linear mixed model, to compare the effects of CPP-115, Vigabatrin, and vehicle on spasm frequency, mortality, weight gain, and neurodevelopmental outcomes.
-
Discussion and Conclusion
The presented data demonstrates that CPP-115, a derivative of the this compound scaffold, is a significantly more potent inhibitor of GABA-AT than Vigabatrin. This increased potency is observed both in vitro and in vivo across different preclinical models of neurological disorders.[2][4][6] Notably, in a rat model of infantile spasms, CPP-115 was effective at doses over 100 times lower than Vigabatrin and exhibited better tolerability.[4] Furthermore, in models relevant to addiction, CPP-115 demonstrated efficacy at doses 300 to 600 times lower than Vigabatrin.[6]
Early clinical data in humans supports the preclinical findings, showing that CPP-115 can produce a robust increase in brain GABA levels at substantially lower doses than Vigabatrin.[7] A significant advantage of CPP-115 is its reported lower risk of retinal toxicity, a serious adverse effect associated with long-term Vigabatrin use.[4][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Antiepileptic Drugs in Clinical Development | Neupsy Key [neupsykey.com]
- 3. Inhibition of the enzyme, GABA-aminotransferase in human platelets by vigabatrin, a potential antiepileptic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CPP-115, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CPP-115, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Detection of CPP-115 Target Engagement in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Structural Activity Relationship (SAR) Studies of (1S,3S)-3-Aminomethyl-cyclopentanol Analogs: A Comparative Guide
Initial investigations into the structural activity relationship (SAR) of (1S,3S)-3-aminomethyl-cyclopentanol analogs have been initiated to explore their potential as novel therapeutic agents. This guide aims to provide a comprehensive overview of the available data, experimental methodologies, and key structural insights for researchers, scientists, and drug development professionals. However, a comprehensive literature search did not yield specific SAR studies, quantitative biological data, or detailed experimental protocols for this particular class of compounds. The information presented herein is based on general principles of medicinal chemistry and SAR development workflows.
Data Presentation: A Framework for Future Studies
Due to the absence of specific experimental data for this compound analogs, a standardized table for data comparison is proposed below. This structure can be utilized to systematically organize future findings.
Table 1: Proposed Data Structure for SAR Analysis of this compound Analogs
| Compound ID | R1-Substitution | R2-Substitution | Target/Assay | IC50/EC50 (nM) | Binding Affinity (Kd, nM) | In Vitro Efficacy (% at concentration) | In Vivo Model & Endpoint |
| Parent | -H | -H | e.g., Target X | Data | Data | Data | Data |
| Analog 1 | e.g., -CH3 | -H | e.g., Target X | Data | Data | Data | Data |
| Analog 2 | -H | e.g., -OH | e.g., Target X | Data | Data | Data | Data |
| ... | ... | ... | ... | ... | ... | ... | ... |
Experimental Protocols: A General Approach
While specific protocols for this analog series are not available, the following represents a standard workflow for SAR studies in drug discovery.
General Synthesis of Analogs:
The synthesis of this compound analogs would typically involve the modification of the core cyclopentanol (B49286) scaffold. Key reaction steps would likely include:
-
Protection of reactive functional groups (amino and hydroxyl groups) on the starting material.
-
Introduction of diversity at desired positions (R1, R2, etc.) through various organic reactions such as alkylation, acylation, or arylation.
-
Deprotection to yield the final analog.
-
Purification and characterization of the synthesized compounds using techniques like NMR, mass spectrometry, and HPLC.
In Vitro Biological Evaluation:
-
Primary Screening: Analogs would be screened against the biological target of interest (e.g., enzyme, receptor) in a high-throughput format to identify initial hits.
-
Dose-Response Assays: Active compounds would be further evaluated in concentration-response experiments to determine key potency metrics like IC50 or EC50 values.
-
Mechanism of Action Studies: Further assays would be conducted to elucidate how the compounds exert their biological effect (e.g., competitive vs. non-competitive inhibition).
-
Selectivity Profiling: Promising analogs would be tested against a panel of related targets to assess their selectivity and potential for off-target effects.
Visualizing the SAR Workflow and Potential Signaling Pathways
To facilitate a conceptual understanding, the following diagrams illustrate a typical SAR workflow and a hypothetical signaling pathway that could be modulated by these analogs.
Caption: A generalized workflow for Structural Activity Relationship (SAR) studies.
Caption: A hypothetical signaling pathway potentially modulated by the analogs.
While specific SAR data for this compound analogs is not currently available in the public domain, this guide provides a foundational framework for initiating and organizing such studies. The proposed data structures, generalized experimental protocols, and conceptual diagrams offer a roadmap for researchers entering this area of investigation. Future research efforts are necessary to synthesize a library of analogs and evaluate their biological activities to establish a clear structure-activity relationship.
A Comparative Analysis of the Reactivity of Cyclopentanol-Based Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cyclopentanol-based chiral building blocks are pivotal intermediates in the stereoselective synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and agrochemicals. Their rigid five-membered ring structure provides a well-defined stereochemical scaffold, influencing the outcome of subsequent chemical transformations. This guide offers a comparative analysis of the reactivity of various cyclopentanol (B49286) derivatives in key synthetic operations, supported by experimental data and detailed protocols to aid researchers in selecting the optimal building block and reaction conditions for their specific synthetic goals.
Oxidation of Chiral Cyclopentanols
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The reactivity of chiral cyclopentanols in oxidation reactions can be influenced by the nature of the oxidant, the solvent, and the presence of other functional groups in the molecule. Below is a comparison of common oxidation methods applied to cyclopentanol derivatives.
Table 1: Comparison of Oxidation Methods for Cyclopentanol Derivatives
| Oxidation Method | Substrate | Oxidant/Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Swern Oxidation | cis-3-(Hydroxymethyl)cyclopentanol (B8240574) | (COCl)₂, DMSO, Et₃N | DCM | 0.5 - 2 h | ~90-95 | [1] |
| Dess-Martin Periodinane | cis-3-(Hydroxymethyl)cyclopentanol | Dess-Martin Periodinane | DCM | 1 - 3 h | ~90-95 | [1] |
| TEMPO-mediated Oxidation | cis-3-(Hydroxymethyl)cyclopentanol | TEMPO, BAIB | DCM | 2 - 4 h | ~85-92 | [1] |
| RuCl₃-catalyzed Oxidation | Cyclopentanol | RuCl₃, O₂ (7 atm) | Ionic Liquid | Not specified | High | [2] |
Experimental Protocols: Oxidation
-
Preparation of the Oxidizing Agent: To a solution of oxalyl chloride (1.5 mmol) in anhydrous dichloromethane (B109758) (5 mL) at -78 °C, add a solution of dimethyl sulfoxide (B87167) (3.0 mmol) in anhydrous dichloromethane (2 mL) dropwise, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes at -78 °C.
-
Oxidation: Add a solution of cis-3-(hydroxymethyl)cyclopentanol (1.0 mmol) in anhydrous dichloromethane (3 mL) dropwise, keeping the temperature below -60 °C. Stir the reaction mixture for 30 minutes at -78 °C.
-
Work-up: Add triethylamine (B128534) (5.0 mmol) dropwise to the reaction mixture and stir for an additional 15 minutes at -78 °C. Allow the reaction to warm to room temperature. Add water (10 mL) and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Esterification of Chiral Cyclopentanols
Esterification is a common method for the protection of hydroxyl groups or for the synthesis of biologically active esters. The reactivity of chiral cyclopentanols in esterification can be influenced by steric hindrance around the hydroxyl group and the electronic nature of both the alcohol and the carboxylic acid.
Table 2: Comparison of Esterification Methods for Cyclopentanol Derivatives
| Esterification Method | Substrate | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Fischer Esterification | 2-Hydroxycyclopentanecarboxylic acid | Ethanol, H₂SO₄ (cat.) | Ethanol | 2 h (reflux) | Good | [3] |
| Steglich Esterification | 2-Hydroxycyclopentanecarboxylic acid | Alcohol, DCC, DMAP (cat.) | DCM | 3.5 h | Good | [3] |
| Mitsunobu Reaction | 2-Hydroxycyclopentanecarboxylic acid | Alcohol, PPh₃, DIAD/DEAD | THF | 6 - 8 h | Good | [3] |
Experimental Protocols: Esterification
-
Reaction Setup: To a solution of the cyclopentanol derivative (1.0 equivalent), a carboxylic acid (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DCM dropwise.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.
Kinetic Resolution of Chiral Cyclopentanols
Kinetic resolution is a powerful technique for the separation of enantiomers of a racemic mixture. In the context of chiral cyclopentanols, this is often achieved through enzymatic acylation or hydrolysis, where one enantiomer reacts at a significantly faster rate than the other.
Table 3: Comparison of Kinetic Resolution Methods for Cyclopentanol Derivatives
| Resolution Method | Substrate | Catalyst/Enzyme | Acylating Agent/Solvent | Selectivity (s) | Enantiomeric Excess (ee %) | Reference |
| Enzymatic Acylation | Racemic 4-hydroxycyclopentenone | Lipozyme IM | Vinyl acetate/Organic Solvents | Moderate | Variable | [4] |
| Enzymatic Acylation | 2-Methyl-4-hydroxy-cyclopentenone | CAL-B | MTBE | High | >95 for (S)-enantiomer | [4] |
| Asymmetric Hydrogenation | Racemic 4-arylchroman-2-ones (leads to chiral diols) | (R,R)-Ru-catalyst | MeOH/KOtBu | >600 | 81-99 for alcohol, 82-98 for ester | [5] |
Experimental Protocols: Kinetic Resolution
-
Reaction Setup: To a solution of the racemic cyclopentanol derivative (1.0 equivalent) in a suitable organic solvent (e.g., tert-butyl methyl ether), add an acylating agent (e.g., vinyl acetate, 2.0 equivalents) and the lipase (B570770) catalyst (e.g., Candida antarctica lipase B, CAL-B).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30 °C). Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Termination and Work-up: When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme. Remove the solvent under reduced pressure.
-
Separation: Separate the unreacted alcohol from the ester product by column chromatography.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of (1S,3S)-3-Aminomethyl-cyclopentanol
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of (1S,3S)-3-Aminomethyl-cyclopentanol, emphasizing safety and environmental responsibility.
Initial Assessment and Hazard Identification
Before proceeding with disposal, a thorough assessment of the chemical's properties and potential hazards is crucial. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data for the structurally similar compound, (1S,3R)-3-Aminomethyl-cyclopentanol, indicates that it may be irritating to mucous membranes and the upper respiratory tract and could be harmful if inhaled, ingested, or absorbed through the skin.[1][2] Therefore, it is essential to handle this compound with caution and to treat it as hazardous waste.[1] Never dispose of this chemical down the drain or in regular trash.[1]
Key Actions:
-
Consult Institutional Protocols: Always prioritize your institution's specific chemical hygiene plan and waste disposal guidelines. Contact your Environmental Health and Safety (EHS) department for definitive instructions.
-
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a laboratory coat.[1][3]
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
Quantitative Data for Hazardous Waste Storage
The following table summarizes key quantitative data related to the storage of hazardous chemical waste in a laboratory setting. These are general guidelines and may be superseded by your institution's specific protocols.
| Parameter | Guideline | Source Documents |
| Waste Container Air Space | Leave at least 10% headspace in liquid waste containers to allow for vapor expansion and prevent spills. | General laboratory safety best practices |
| Maximum Container Size | Typically 5 gallons (or 20 liters) for liquid waste in a single container within a laboratory. | Institutional EHS guidelines (general) |
| Labeling Requirement | All containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration of the contents.[4] | [3][4][5] |
| Secondary Containment | Liquid hazardous waste containers should be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain spills. | General laboratory safety best practices |
| Rinsate Collection | The first rinsate of an empty container that held a hazardous chemical must be collected and disposed of as hazardous waste.[1] | [1] |
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through your institution's hazardous waste management program.
1. Waste Segregation and Collection:
-
Isolate Amine Waste: It is crucial to keep amine waste separate from other chemical wastes to prevent potentially hazardous reactions.[3][4] Store it separately from acids, bases, oxidizers, and cyanides.[4]
-
Designated Container: Collect waste this compound, including surplus solutions and contaminated materials (e.g., pipette tips, absorbent pads), in a designated, compatible, and leak-proof container.[1][3] The original container is often a suitable choice if it is in good condition.[1]
-
Container Material: Ensure the waste container is made of a material compatible with amines.[3]
2. Proper Containerization and Labeling:
-
Secure Sealing: Keep the waste container tightly sealed except when adding waste to prevent the release of fumes.[3] Funnels should not be left in the container opening.[4]
-
Clear Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.[3][6] Do not use chemical formulas or abbreviations.[4]
3. Temporary Storage:
-
Safe Storage Location: Store the sealed and labeled waste container in a cool, well-ventilated area designated for hazardous waste storage.[3]
-
Avoid Incompatibles: Keep the container away from direct sunlight, heat sources, and incompatible substances such as acids and oxidizing agents.[3]
4. Professional Disposal:
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety department or a licensed hazardous waste disposal company.[3] These professionals are equipped to handle and dispose of chemical waste safely and in compliance with all regulations.[3]
5. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that once held this compound must be properly managed. Triple rinse the container with a suitable solvent (e.g., water or ethanol).[7]
-
Rinsate Disposal: The first rinsate must be collected and disposed of as hazardous waste.[1] Subsequent rinses for non-acutely toxic chemicals may in some cases be disposed of down the drain with copious amounts of water, but always check your local regulations first.[1]
-
Final Container Disposal: After triple rinsing and air-drying in a ventilated area (like a fume hood), deface or remove the original label.[7] The clean, empty container can then typically be disposed of in the regular laboratory trash or recycling, depending on institutional policies.[7]
Spill Management
In the event of a spill, immediate action is necessary to contain and clean the affected area.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[1]
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to soak up the spill.[1]
-
Collection: Carefully collect the absorbent material and place it in a suitable, sealed container for disposal as chemical waste.[1]
-
Decontamination: Thoroughly clean the spill area.[1]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their institution.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
